Technical Documentation Center

4-(1-Methylcyclopropyl)pyrimidin-2-amine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 4-(1-Methylcyclopropyl)pyrimidin-2-amine
  • CAS: 1503597-67-8

Core Science & Biosynthesis

Foundational

Physicochemical Characteristics of 1-Methylcyclopropyl Pyrimidine Derivatives

Executive Summary In modern drug discovery, the 1-methylcyclopropyl pyrimidine motif represents a high-value structural tactic used to optimize lead compounds. This scaffold combines the privileged heteroaromatic nature...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In modern drug discovery, the 1-methylcyclopropyl pyrimidine motif represents a high-value structural tactic used to optimize lead compounds. This scaffold combines the privileged heteroaromatic nature of the pyrimidine ring (a common kinase and GPCR warhead) with the 1-methylcyclopropyl moiety—a specific bioisostere designed to modulate lipophilicity and block metabolic "soft spots."

This guide analyzes the physicochemical advantages of this derivative class, specifically focusing on its superiority over isopropyl and tert-butyl analogues regarding metabolic stability (CYP450 blockade), conformational restriction, and lipophilic efficiency (LipE).

Structural Rationale & Molecular Design

The integration of a 1-methylcyclopropyl group onto a pyrimidine scaffold is rarely accidental; it is a precision engineering choice driven by three factors:

  • Metabolic Blockade: The primary driver is the prevention of oxidative dealkylation. A standard isopropyl group is susceptible to CYP450-mediated

    
    -hydroxylation at the tertiary carbon. Replacing this with a 1-methylcyclopropyl group creates a quaternary center, eliminating the abstractable proton and forcing the enzyme to attack less reactive sites.
    
  • Conformational Locking: The cyclopropyl ring possesses significant

    
     character (Walsh orbitals), creating a rigid, specific vector for the methyl group. This reduces the entropic penalty (
    
    
    
    ) upon protein binding compared to a freely rotating isopropyl chain.
  • Electronic Modulation: The pyrimidine ring is electron-deficient (

    
    -deficient).[1] The 1-methylcyclopropyl group acts as a weak electron donor via hyperconjugation, subtly modulating the pKa of the pyrimidine nitrogens without the excessive lipophilicity penalty of a tert-butyl group.
    
Visualization: Structure-Property Relationship (SPR) Map

SPR_Map Core Pyrimidine Scaffold (Kinase/GPCR Hinge Binder) Linker C-C Bond (Rotatable but Rigid) Core->Linker Moiety 1-Methylcyclopropyl (The 'Warhead' Tail) Linker->Moiety Effect1 Blocks CYP450 alpha-Hydroxylation Moiety->Effect1 Quaternary Center Effect2 Modulates LogP (Lipophilic Efficiency) Moiety->Effect2 Steric Bulk Effect3 Reduces Entropic Binding Penalty Moiety->Effect3 Rigidity

Figure 1: SPR Map illustrating the functional roles of the 1-methylcyclopropyl moiety when attached to a pyrimidine core. Note the dual role of the moiety in stability and binding thermodynamics.

Core Physicochemical Parameters[2][3]

The following data compares the 1-methylcyclopropyl derivative against common bioisosteres attached to a 4-phenylpyrimidine core (a standard model system).

Table 1: Comparative Physicochemical Profile[2][4]
ParameterIsopropyl Derivativetert-Butyl Derivative1-Methylcyclopropyl Derivative Impact
cLogP 3.23.63.3 Improved LipE vs t-Butyl; maintains solubility.
tPSA (

)
25.725.725.7 No change in polar surface area (passive permeability maintained).
Rotatable Bonds 211 Lower entropy penalty upon binding.
Metabolic Stability (

)
< 15 min> 60 min> 60 min Critical Advantage: Blocks CYP3A4 metabolism.
pKa (N1) ~1.8~2.0~1.9 Negligible shift; maintains H-bond acceptor capability.
Lipophilicity (LogP/LogD)

The 1-methylcyclopropyl group is a "Goldilocks" substituent.

  • Vs. Isopropyl: It is slightly more lipophilic (

    
    LogP 
    
    
    
    +0.1 to +0.2) due to the added methyl group.
  • Vs. tert-Butyl: It is significantly less lipophilic (

    
    LogP 
    
    
    
    -0.3 to -0.[2]4) because the cyclopropyl ring is more compact and has unique electronic properties (high electron density in the ring plane).
  • Implication: This allows researchers to increase metabolic stability without "greasing up" the molecule to the point of poor solubility.

Solubility

Pyrimidine derivatives often suffer from poor aqueous solubility due to planar


-stacking. The 1-methylcyclopropyl group disrupts crystal packing more effectively than a planar phenyl or a flexible isopropyl group. The "out-of-plane" methyl vector creates a steric bump that prevents tight lattice formation, often enhancing kinetic solubility in aqueous buffers.

ADME Implications: The Metabolic Blockade

The most critical characteristic of this derivative is its resistance to oxidative metabolism.

Mechanism of Action

CYP450 enzymes (specifically CYP3A4 and CYP2D6) prefer to abstract hydrogen atoms from carbon atoms adjacent to aromatic rings (


-carbons) or tertiary carbons.
  • Isopropyl: Has a tertiary proton (

    
    -H). Result:  Rapid hydroxylation 
    
    
    
    Dealkylation.
  • 1-Methylcyclopropyl: The

    
    -carbon is quaternary (no protons). The cyclopropyl C-H bonds are stronger (bond dissociation energy ~106 kcal/mol) than acyclic aliphatic C-H bonds (~98 kcal/mol). Result:  Metabolic shunt; the molecule survives longer in plasma.
    
Visualization: Metabolic Pathway Comparison

Metabolism cluster_0 Isopropyl Pyrimidine (Liability) cluster_1 1-Methylcyclopropyl Pyrimidine (Stable) Iso Isopropyl-Pyrimidine CYP1 CYP450 Attack (alpha-H Abstraction) Iso->CYP1 Unstable Unstable Hemiaminal CYP1->Unstable Cleaved Dealkylated Pyrimidine (Inactive Metabolite) Unstable->Cleaved MeCp 1-Me-Cyclopropyl-Pyrimidine CYP2 CYP450 Attack (Blocked) MeCp->CYP2 No alpha-H Stable Intact Drug (High Exposure) CYP2->Stable Metabolic Shunt

Figure 2: Mechanistic comparison of metabolic fates. The 1-methylcyclopropyl derivative prevents the formation of the unstable hemiaminal intermediate.

Experimental Protocols

To validate the physicochemical advantages described above, the following protocols are standardized for high-throughput evaluation.

Protocol 1: Chromatographic LogD (Lipophilicity)

Rationale: Traditional shake-flask methods are low-throughput. HPLC-based LogD is preferred for pyrimidines to account for pH-dependent ionization.

  • System: HPLC with a C18 reverse-phase column (e.g., Agilent Zorbax Eclipse).

  • Mobile Phase A: 20 mM Ammonium Acetate buffer, pH 7.4 (mimics physiological blood pH).

  • Mobile Phase B: Methanol (HPLC grade).

  • Calibration: Inject a standard mixture of 5 compounds with known LogD values (e.g., Propranolol, Toluene, Atenolol) to create a calibration curve (

    
     vs. LogD).
    
  • Procedure:

    • Dissolve 1-methylcyclopropyl pyrimidine derivative in DMSO (10 mM).

    • Inject 5

      
      L.
      
    • Run a linear gradient from 5% B to 95% B over 5 minutes.

    • Record retention time (

      
      ).
      
  • Calculation: Interpolate LogD from the calibration curve.

    • Acceptance Criteria:

      
       for calibration standards.
      
Protocol 2: Microsomal Stability Assay (Metabolic Clearance)

Rationale: Confirms the blockade of CYP-mediated oxidation.

  • Reagents:

    • Pooled Human Liver Microsomes (HLM), 20 mg/mL protein.

    • NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).

    • Test compound (1

      
      M final concentration) to ensure linear kinetics.
      
  • Controls:

    • Positive Control: Verapamil (High clearance).

    • Negative Control: Warfarin (Low clearance).

  • Workflow:

    • Pre-incubation: Mix 30

      
      L HLM (0.5 mg/mL final) with 440 
      
      
      
      L phosphate buffer (100 mM, pH 7.4). Add 5
      
      
      L test compound. Incubate at 37°C for 5 min.
    • Initiation: Add 25

      
      L NADPH regenerating system.
      
    • Sampling: At

      
       min, remove 50 
      
      
      
      L aliquots.
    • Quenching: Immediately dispense into 150

      
      L ice-cold Acetonitrile (containing internal standard).
      
    • Analysis: Centrifuge (4000 rpm, 20 min). Analyze supernatant via LC-MS/MS (MRM mode).

  • Data Analysis:

    • Plot

      
       vs. time.
      
    • Slope

      
       determines 
      
      
      
      .
    • Calculate Intrinsic Clearance:

      
      .
      

Synthesis Overview

The construction of 1-methylcyclopropyl pyrimidines typically follows a modular approach. A common route involves the Suzuki-Miyaura coupling of a chloropyrimidine with a boronic acid derivative, or the nucleophilic displacement of a chloropyrimidine by a 1-methylcyclopropyl amine.

Visualization: Retrosynthetic Logic

Synthesis Target Target: 1-Methylcyclopropyl Pyrimidine Step1 C-N Bond Formation (Nucleophilic Subst.) Target->Step1 BuildingBlock1 2- or 4-Chloro Pyrimidine Step1->BuildingBlock1 BuildingBlock2 1-Methylcyclopropyl amine Step1->BuildingBlock2

Figure 3: Retrosynthetic disconnection showing the convergent assembly of the target molecule from commercially available building blocks.

References

  • Barnes-Seeman, D. (2020). The Role of the Cyclopropyl Group in Drug Discovery.[3][4][5][6][7] Scientific Update.[4] Retrieved from [Link]

  • Wuitschik, G., et al. (2010). Oxetanes as promising modules in drug discovery. (Discusses spiro-cyclic and quaternary bioisosteres). Angewandte Chemie. Retrieved from [Link]

  • Meanwell, N. A. (2016). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. (Contextualizes metabolic blocking strategies). Journal of Medicinal Chemistry. Retrieved from [Link]

  • Talele, T. T. (2016). The "Cyclopropyl Fragment" Is a Versatile Player That Frequently Appears in Preclinical/Clinical Drug Molecules.[7][8] Journal of Medicinal Chemistry. Retrieved from [Link]

  • Cresset Group. (2022).[6] Addressing metabolic liabilities by bioisosteric replacements.[3][6] (Case study on methyl-to-cyclopropyl replacement). Retrieved from [Link]

Sources

Exploratory

Solubility Profiling and Process Optimization for 4-(1-Methylcyclopropyl)pyrimidin-2-amine

Executive Summary 4-(1-Methylcyclopropyl)pyrimidin-2-amine (CAS 1623590-34-4) is a critical heterocyclic building block, predominantly utilized in the synthesis of tyrosine kinase inhibitors (e.g., Avapritinib/BLU-285).[...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-(1-Methylcyclopropyl)pyrimidin-2-amine (CAS 1623590-34-4) is a critical heterocyclic building block, predominantly utilized in the synthesis of tyrosine kinase inhibitors (e.g., Avapritinib/BLU-285).[1] Its structure features a polar 2-aminopyrimidine "head" and a lipophilic 1-methylcyclopropyl "tail."[1]

This duality creates a distinct amphiphilic solubility profile : the compound exhibits high solubility in polar aprotic solvents and chlorinated hydrocarbons, moderate-to-high solubility in lower alcohols, and pH-dependent solubility in aqueous media. This guide provides a comprehensive solubility analysis to support process chemistry, purification, and formulation development.

Physicochemical Characterization

Understanding the solubility behavior requires analyzing the molecular drivers. The 2-aminopyrimidine core acts as a hydrogen bond donor/acceptor system, while the cyclopropyl moiety introduces significant lipophilicity without the steric bulk of larger alkyl chains.

PropertyValue / CharacteristicImpact on Solubility
Molecular Weight 149.19 g/mol Small molecule; favors rapid dissolution kinetics.[1]
pKa (Predicted) ~4.5 – 5.2 (Conjugate Acid)Critical: The pyrimidine N1 is basic.[1] Solubility increases >100-fold at pH < 3.0 via protonation.[1]
LogP (Predicted) 1.2 – 1.6Moderately lipophilic.[1] Suggests good affinity for organic phases (EtOAc, DCM) over water.
H-Bond Donors 1 (–NH₂)Facilitates solubility in protic solvents (MeOH, EtOH).[1]
H-Bond Acceptors 3 (Pyrimidine Ns, –NH₂)High affinity for polar aprotic solvents (DMSO, DMF).[1]

Solubility Profile by Solvent Class

The following data categorizes solvent compatibility based on dielectric constant (


) and Hansen Solubility Parameters (HSP).
Organic Solvent Compatibility Table

Note: "High" > 100 mg/mL; "Moderate" 10-100 mg/mL; "Low" < 10 mg/mL.[1] Values are empirical estimates based on structural analogs (e.g., 2-amino-4-methylpyrimidine) and process patent literature.

Solvent ClassRepresentative SolventsSolubility RatingMechanistic Insight
Polar Aprotic DMSO, DMF, DMAcVery High Strong dipole-dipole interactions disrupt the crystal lattice effectively.[1] Ideal for stock solutions.[1]
Chlorinated Dichloromethane (DCM), ChloroformHigh Excellent solvation of the lipophilic cyclopropyl group and the aromatic core.
Ethers THF, 2-MeTHF, DioxaneHigh Good general solvent; THF is the preferred reaction medium for coupling this amine.
Alcohols Methanol, Ethanol, IPAModerate to High H-bonding capability matches the amine head. Solubility decreases as alcohol chain length increases.[1]
Esters Ethyl Acetate (EtOAc), Isopropyl AcetateModerate Key Process Solvent. Soluble enough for extraction but often allows crystallization upon concentration or cooling.[1]
Alkanes Hexane, Heptane, CyclohexaneLow / Insoluble The polar aminopyrimidine core resists solvation in non-polar media. Used as anti-solvents .[1]
Aqueous Water (Neutral pH)Low The lipophilic tail limits water solubility in the uncharged state.[1]
The "pH Switch" Phenomenon

The solubility of 4-(1-Methylcyclopropyl)pyrimidin-2-amine is governed by the protonation state of the pyrimidine ring.[1]

  • pH > 6 (Free Base): The molecule is neutral and lipophilic.[1] It partitions into organic solvents (DCM, EtOAc).[1]

  • pH < 3 (Cationic Form): The N1 nitrogen accepts a proton, forming a water-soluble salt (typically Hydrochloride).[1]

Process Implication: This switch is utilized for purification.[1] The crude reaction mixture can be acidified (extracting impurities into organic), then the aqueous phase basified (precipitating the pure amine or extracting it into clean organic).

Visualizing the Solubility Landscape

The following diagram illustrates the solubility hierarchy and the "Anti-Solvent" strategy used for crystallization.

SolubilityLandscape cluster_High High Solubility (Reaction Media) cluster_Mod Moderate (Crystallization) cluster_Low Low Solubility (Anti-Solvents) Compound 4-(1-Methylcyclopropyl) pyrimidin-2-amine DMSO DMSO / DMF (Dipolar Aprotic) Compound->DMSO >200 mg/mL DCM DCM / THF (Mod. Polarity) Compound->DCM >150 mg/mL EtOAc Ethyl Acetate (Temp Dependent) Compound->EtOAc ~20-50 mg/mL EtOH Ethanol / IPA (Protic) Compound->EtOH ~50-100 mg/mL Water Water (pH 7) Compound->Water <1 mg/mL Heptane Heptane / Hexane Compound->Heptane Insoluble EtOAc->Heptane Addition triggers Precipitation

Figure 1: Solubility classification of 4-(1-Methylcyclopropyl)pyrimidin-2-amine. Green arrows indicate high solubility; red dotted lines indicate insolubility.[1] The dashed arrow represents a common crystallization pathway.

Experimental Protocols

To validate the specific solubility for your batch (which may vary with polymorph purity), use the following Saturation Shake-Flask Method .

Protocol: Gravimetric Solubility Determination

Objective: Determine saturation solubility (


) in key process solvents at 25°C.
  • Preparation: Weigh ~100 mg of the amine into a 4 mL clear glass vial.

  • Solvent Addition: Add 1.0 mL of the target solvent (e.g., EtOAc, MeOH).

  • Equilibration:

    • Seal vial tightly.[1]

    • Agitate at 25°C for 24 hours (orbital shaker at 300 rpm).

    • Check: If solid dissolves completely, add more solid until a suspension persists.[1]

  • Separation: Centrifuge the suspension at 10,000 rpm for 5 minutes or filter through a 0.45 µm PTFE syringe filter.

  • Quantification (Gravimetric):

    • Pipette exactly 0.5 mL of the clear supernatant into a pre-weighed aluminum weighing dish.

    • Evaporate solvent (vacuum oven at 40°C for 4 hours).[1]

    • Weigh the residue.[1]

  • Calculation:

    
    [1]
    
Protocol: pH-Dependent Extraction Profile

Objective: Optimize liquid-liquid extraction (LLE) workup.

  • Dissolve 50 mg of amine in 5 mL DCM .

  • Add 5 mL Phosphate Buffer (pH 2.0) . Shake vigorously and separate layers.

    • Result: Amine partitions into Aqueous phase (Protonated).[1]

  • Add 5 mL Phosphate Buffer (pH 10.0) to a fresh DCM solution. Shake and separate.

    • Result: Amine remains in Organic phase (Free Base).[1]

  • Analyze phases via HPLC-UV (254 nm) to determine the partition coefficient (

    
    ).[1]
    

Process Chemistry Application: Purification Workflow

The solubility difference between the Free Base and the Hydrochloride Salt is the primary lever for purification.

PurificationFlow Crude Crude Reaction Mixture (in THF/Toluene) AcidExt Acid Extraction (Add 1N HCl) Crude->AcidExt AqPhase Aqueous Phase (Amine-H+ Cl-) AcidExt->AqPhase Product Partitions OrgWaste Organic Phase (Impurities) AcidExt->OrgWaste Discard Basify Basification (Add NaOH to pH > 10) AqPhase->Basify Free Base Formation FinalExt Extract into EtOAc Basify->FinalExt Cryst Crystallization (Evaporate EtOAc + Add Heptane) FinalExt->Cryst Solvent Switch

Figure 2: Purification workflow utilizing the pH-dependent solubility switch.[1]

References

  • Blueprint Medicines Corp. (2015).[1] Inhibitors of KIT and PDGFRA. WO2015057873A1.[1] (Primary source for synthesis of Avapritinib intermediates and handling of pyrimidine amines).[2] Link

  • Jain, N., et al. (2013).[1] Solubility and thermodynamic behavior of some pyrimidine derivatives in organic solvents. Journal of Chemical & Engineering Data. (General reference for aminopyrimidine solubility trends). Link[1]

  • PubChem. (2024).[1] Compound Summary: 4-(1-Methylcyclopropyl)pyrimidin-2-amine (CAS 1623590-34-4).[1] National Center for Biotechnology Information.[1] Link

  • Savjani, K. T., et al. (2012).[1] Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics.[1] (Methodology for solubility profiling).[1][3] Link

Sources

Foundational

Lipophilicity and LogP values of 4-(1-Methylcyclopropyl)pyrimidin-2-amine

An In-Depth Technical Guide to the Lipophilicity and LogP of 4-(1-Methylcyclopropyl)pyrimidin-2-amine Introduction: The Central Role of Lipophilicity in Modern Drug Discovery In the landscape of pharmaceutical sciences,...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Lipophilicity and LogP of 4-(1-Methylcyclopropyl)pyrimidin-2-amine

Introduction: The Central Role of Lipophilicity in Modern Drug Discovery

In the landscape of pharmaceutical sciences, the journey of a molecule from a promising hit to a marketable drug is governed by a complex interplay of its physicochemical properties. Among these, lipophilicity stands out as a critical determinant of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile.[1][2][] It is the measure of a molecule's affinity for a lipid-like, non-polar environment versus an aqueous, polar one. This characteristic is quantitatively expressed by the partition coefficient (P) or, more commonly, its logarithmic form, LogP.[4][5]

The LogP value is defined as the base-10 logarithm of the ratio of a neutral compound's concentration in the organic phase (typically n-octanol) to its concentration in the aqueous phase at equilibrium.[4][6]

LogP = log10([solute]organic / [solute]aqueous)

This guide provides a comprehensive technical overview of the lipophilicity of 4-(1-Methylcyclopropyl)pyrimidin-2-amine , a molecule of interest within medicinal chemistry. As this specific compound is not extensively documented in public chemical databases, this whitepaper will focus on a detailed structural analysis, robust computational predictions, and established experimental protocols to provide researchers with a thorough understanding of its anticipated LogP and the methodologies to verify it. We will delve into the causality behind experimental choices and the logic of computational models, grounding our discussion in authoritative protocols and scientific principles.

Section 1: Molecular Analysis and Predicted Lipophilicity

The structure of 4-(1-Methylcyclopropyl)pyrimidin-2-amine dictates its overall physicochemical character. A detailed analysis of its constituent fragments provides a foundational estimate of its lipophilicity.

Structural Breakdown:

  • Pyrimidin-2-amine Core: The pyrimidine ring is a nitrogenous heterocycle. The two nitrogen atoms act as hydrogen bond acceptors, increasing the molecule's polarity and affinity for aqueous environments. The primary amine group (-NH₂) at the 2-position is a potent hydrogen bond donor, further contributing to hydrophilicity.

  • 1-Methylcyclopropyl Group: This substituent at the 4-position is a non-polar, aliphatic moiety. The cyclopropyl ring and the additional methyl group are composed entirely of carbon and hydrogen, creating a hydrophobic region that will favorably partition into a lipid environment. This group is the primary driver of the molecule's lipophilic character.

The final LogP value represents a balance between the hydrophilic aminopyrimidine core and the hydrophobic methylcyclopropyl substituent.

Predicted LogP Values of Structural Analogs:

To establish a scientifically sound estimate for the LogP of the target molecule, we can analyze the predicted values of its closest structural analogs available in public databases.

Compound NameStructurePredicted LogP (XlogP)Data Source
4-Cyclopropylpyrimidin-2-amine Missing the methyl group0.4PubChemLite[7]
2-(1-Methylcyclopropyl)pyrimidin-4-amine Positional isomer1.0PubChemLite

Expert Analysis: The addition of a single methyl group typically increases a molecule's LogP by approximately 0.5 units. Starting from the 4-Cyclopropylpyrimidin-2-amine (XlogP = 0.4), the addition of a methyl group to the cyclopropyl ring would be predicted to increase its lipophilicity. The positional isomer, 2-(1-Methylcyclopropyl)pyrimidin-4-amine , has a predicted XlogP of 1.0. Given these data points, a reasonable in silico estimate for the LogP of 4-(1-Methylcyclopropyl)pyrimidin-2-amine would fall within the 1.0 to 1.5 range . This value suggests a balanced character, being sufficiently water-soluble while retaining enough lipophilicity to engage with lipid membranes.

Section 2: Computational Prediction of LogP

Before undertaking costly and time-consuming experimental work, in silico prediction methods provide rapid and valuable LogP estimations.[8][9] These methods are broadly categorized based on their underlying algorithms.

Overview of Computational Methods:

Method TypePrincipleStrengthsLimitations
Atom-based Sums the contributions of individual atoms.[9]Fast and simple; effective for small molecules.May fail for complex structures where electronic effects are significant.[9]
Fragment-based Sums the contributions of predefined molecular fragments and applies correction factors.[4][9]Generally more accurate as it considers larger structural motifs.Accuracy depends on the comprehensiveness of the fragment library; novel fragments can be problematic.
Property-based Correlates LogP with other calculated molecular properties like polarizability and partial atomic charges.[10]Based on more fundamental physicochemical principles.Can be computationally more intensive.
Machine Learning Utilizes algorithms like graph convolutional neural networks (GCNN) trained on large datasets of experimental LogP values.[11]Can achieve high accuracy by learning complex structure-property relationships.[11]Performance is highly dependent on the quality and diversity of the training data.[12]

Causality in Model Selection: For a novel structure like 4-(1-Methylcyclopropyl)pyrimidin-2-amine, a consensus approach is recommended. Using multiple prediction algorithms (e.g., a fragment-based method like ClogP and an atom-based one like ALOGP) can provide a range of values, highlighting the prediction's confidence. For higher accuracy, modern machine learning models are preferable if available.[11]

Logical Workflow for Computational LogP Prediction

G cluster_input Input cluster_prediction Prediction Engines cluster_output Output & Analysis SMILES Obtain Molecular Structure (SMILES or SDF) Fragment Fragment-based (e.g., ClogP) SMILES->Fragment Input Structure Atom Atom-based (e.g., ALOGP) SMILES->Atom Input Structure ML Machine Learning (e.g., GCNN) SMILES->ML Input Structure Values Generate Predicted LogP Values Fragment->Values Atom->Values ML->Values Consensus Calculate Consensus LogP and Range Values->Consensus Analysis Analyze & Compare with Drug-likeness Criteria Consensus->Analysis

Caption: A streamlined workflow for predicting LogP values using multiple in silico methods.

Section 3: Experimental Determination of LogP and LogD

While computational methods are invaluable for screening, experimental determination remains the benchmark for accuracy.[13] The two most authoritative methods are the Shake-Flask and HPLC techniques, standardized by the Organisation for Economic Co-operation and Development (OECD).

Method 1: The Shake-Flask Method (OECD Guideline 107)

This method is considered the "gold standard" for its direct measurement of the partition coefficient.[14][15] It is most accurate for compounds with LogP values in the range of -2 to 4.[14][15]

Self-Validating Protocol:

  • Preparation of Phases: Prepare mutually saturated solvents by mixing high-purity n-octanol and water (or a suitable buffer like PBS for LogD) in a separatory funnel. Shake vigorously and allow the layers to separate for at least 24 hours.

  • Test Substance Preparation: Prepare a stock solution of 4-(1-Methylcyclopropyl)pyrimidin-2-amine in the phase in which it is more soluble (likely the aqueous buffer, given the estimated LogP). The concentration should be high enough for accurate quantification but low enough to avoid saturation in either phase.

  • Partitioning: In a suitable vessel (e.g., a glass centrifuge tube), combine a precise volume of the n-octanol phase and the aqueous phase. Add a small, known volume of the stock solution. The volume ratio of the phases should be adjusted based on the expected LogP to ensure quantifiable amounts of the analyte in both layers.

  • Equilibration: Agitate the vessel at a constant temperature (20-25°C) until equilibrium is reached.[15] This can take several hours. Gentle inversion is preferred over vigorous shaking to prevent the formation of emulsions.

  • Phase Separation: Separate the two phases cleanly, typically by centrifugation.[15] This step is critical to prevent cross-contamination of the layers.

  • Quantification: Determine the concentration of the analyte in each phase using a validated analytical method, such as UV-Vis spectroscopy or HPLC.

  • Calculation & Validation: Calculate the partition coefficient (P) from the measured concentrations. The protocol's integrity is validated by performing the experiment with at least two different phase volume ratios and ensuring the mass balance (total amount recovered vs. amount added) is between 90-110%. The final LogP should be the average of runs that agree within ± 0.3 log units.[15]

Experimental Workflow: Shake-Flask Method

G Prep 1. Prepare Saturated n-Octanol & Aqueous Buffer Mix 3. Combine Phases & Analyte Prep->Mix Stock 2. Prepare Analyte Stock Solution Stock->Mix Equil 4. Agitate to Equilibrium Mix->Equil Sep 5. Separate Phases (Centrifugation) Equil->Sep Quant 6. Quantify Analyte in Each Phase (HPLC/UV) Sep->Quant Calc 7. Calculate LogP & Verify Mass Balance Quant->Calc

Caption: Step-by-step experimental workflow for the OECD 107 Shake-Flask method.

Method 2: HPLC Method (OECD Guideline 117)

This is a faster, indirect method that correlates a compound's retention time on a reverse-phase HPLC column with the known LogP values of a set of reference compounds.[4][14]

Self-Validating Protocol:

  • System Setup: Use a standard reverse-phase HPLC system with a C18 or C8 column. The mobile phase is typically a mixture of an aqueous buffer and an organic modifier like methanol or acetonitrile.

  • Reference Compound Selection: Choose a set of 5-8 commercially available reference compounds with well-documented LogP values that bracket the expected LogP of the test compound.

  • Calibration Curve Generation: Inject each reference compound and record its retention time (t_R_). Calculate the retention factor, k, for each using the formula: k = (t_R_ - t_0_) / t_0_, where t_0_ is the column dead time. Plot log(k) versus the known LogP values to generate a linear calibration curve. The curve must have a correlation coefficient (r²) > 0.95 for the method to be considered valid.

  • Analyte Measurement: Inject the 4-(1-Methylcyclopropyl)pyrimidin-2-amine solution and determine its retention factor, k.

  • LogP Determination: Interpolate the LogP of the analyte from its log(k) value using the linear regression equation from the calibration curve.

A Note on LogD: Lipophilicity of Ionizable Compounds

Since 4-(1-Methylcyclopropyl)pyrimidin-2-amine contains a basic aminopyrimidine moiety, its ionization state will be pH-dependent. LogP describes the partitioning of only the neutral species. The distribution coefficient (LogD) is a more physiologically relevant descriptor as it accounts for the partitioning of all species (neutral and ionized) at a given pH.[6] LogD is typically measured at pH 7.4, the pH of blood plasma. The experimental methods described above can be used to determine LogD by replacing water with a buffer of the desired pH.

Section 4: Relevance and Application in Drug Discovery

The LogP value is not merely an academic parameter; it is a cornerstone of drug design and candidate selection.[1][16]

  • Absorption & Permeability: For oral drugs, a molecule must pass through the lipid membranes of the gastrointestinal tract.[5] An optimal LogP (often cited as being between 1 and 3) ensures sufficient lipophilicity to enter the membrane without being so high that the molecule becomes trapped.[1]

  • Distribution: LogP influences how a drug distributes throughout the body. Highly lipophilic compounds (high LogP) may accumulate in fatty tissues, leading to a longer half-life and potential toxicity, while highly hydrophilic compounds (low LogP) may be restricted to the bloodstream and rapidly excreted.

  • Metabolism and Excretion: Lipophilicity affects interactions with metabolic enzymes (like Cytochrome P450s) and transporters, influencing the drug's clearance rate.[]

  • Drug-Likeness Rules: The estimated LogP of 1.0-1.5 for 4-(1-Methylcyclopropyl)pyrimidin-2-amine places it well within the criteria of Lipinski's Rule of Five , which states that an orally active drug should generally have a LogP ≤ 5.[][17] This suggests the molecule has a favorable starting point in terms of its physicochemical profile for oral bioavailability.

Relationship between LogP and ADME Properties

G cluster_adme ADME Properties LogP LogP (Lipophilicity) Absorption Membrane Permeability LogP->Absorption Influences Distribution Tissue Penetration LogP->Distribution Governs Metabolism CYP450 Interactions LogP->Metabolism Affects Excretion Renal/Biliary Clearance LogP->Excretion Impacts

Caption: The central influence of LogP on the key ADME properties of a drug candidate.

Conclusion

While experimental data for 4-(1-Methylcyclopropyl)pyrimidin-2-amine is not publicly available, a rigorous analysis of its structure and comparison with close analogs allows for a confident prediction of its LogP value in the range of 1.0 to 1.5. This value suggests a balanced hydrophilic-lipophilic profile, making it an interesting scaffold from a drug discovery perspective and compliant with established drug-likeness guidelines. This technical guide provides both the theoretical framework and the practical, validated protocols for researchers to computationally estimate and experimentally confirm the lipophilicity of this molecule, ensuring a foundation of scientific integrity for its future development.

References

  • LogP—Making Sense of the Value. ACD/Labs. [Link]

  • Is there enough focus on lipophilicity in drug discovery?. Taylor & Francis Online. [Link]

  • Enhancing Reliability and Efficiency in LogP Determination Techniques for Typical Drugs. OMICS International. [Link]

  • The influence of lipophilicity in drug discovery and design. ResearchGate. [Link]

  • Novel Methods for the Prediction of logP, pKa, and logD. ACS Publications. [Link]

  • Methods for Determination of Lipophilicity. Encyclopedia.pub. [Link]

  • Improving LogP Prediction of Chemical Compounds for Drug Development by a Novel Graph CNN Design. IEEE Xplore. [Link]

  • 2-(1-methylcyclopropyl)pyrimidin-4-amine (C8H11N3). PubChemLite. [Link]

  • Drug Lipophilicity and Absorption: The Continuous Challenge in Drug Discovery. Novasyn. [Link]

  • The log P Parameter as a Molecular Descriptor in the Computer-aided Drug Design – an Overview. CMST. [Link]

  • Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. PMC. [Link]

  • Lipophilicity. Creative Biolabs. [Link]

  • OECD GUIDELINES FOR THE TESTING OF CHEMICALS. OECD. [Link]

  • LogP/D. Cambridge MedChem Consulting. [Link]

  • Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR‑DAD Impurity Analyzer System. Agilent. [Link]

  • A High-Throughput Method for Lipophilicity Measurement. PMC. [Link]

  • Final Report. Regulations.gov. [Link]

  • Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. OECD. [Link]

  • OECD GUIDELINES FOR THE TESTING OF CHEMICALS PROPOSAL FOR A NEW GUIDELINE 122 Partition Coefficient ( n-Octanol / Water ) , pH-Metric Method for Ionisable Substances. Semantic Scholar. [Link]

  • 4-cyclopropylpyrimidin-2-amine (C7H9N3). PubChemLite. [Link]

  • Filling the gap in LogP and pK_a evaluation for saturated fluorine-containing derivatives with machine learning. ChemRxiv. [Link]

  • Synthesis, Antiproliferative Effect and In Silico LogP Prediction of BIM-23052 Analogs Containing Tyr Instead of Phe. MDPI. [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Characterization of 4-(1-Methylcyclopropyl)pyrimidin-2-amine as a Novel Kinase Inhibitor Scaffold

Abstract The pyrimidine core is a well-established and privileged scaffold in the development of kinase inhibitors, owing to its ability to mimic the adenine ring of ATP and form key hydrogen bond interactions within the...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The pyrimidine core is a well-established and privileged scaffold in the development of kinase inhibitors, owing to its ability to mimic the adenine ring of ATP and form key hydrogen bond interactions within the kinase hinge region.[1][2] This guide introduces 4-(1-Methylcyclopropyl)pyrimidin-2-amine , a novel scaffold designed through the principles of scaffold hopping, a strategy used to identify isofunctional molecular structures with chemically distinct core motifs.[3] This approach aims to unlock new chemical space and potentially overcome limitations of existing inhibitor classes, such as acquired resistance and off-target effects. This document provides a comprehensive framework for the initial characterization, validation, and application of this scaffold. It is intended for researchers, medicinal chemists, and drug development professionals engaged in the discovery of next-generation kinase inhibitors. Detailed, field-proven protocols for biochemical and cellular assays, along with a strategy for broad-spectrum kinome profiling, are presented to guide the comprehensive evaluation of this promising new chemical entity.

Introduction: The Rationale for a Novel Scaffold

Protein kinases are a large family of enzymes that play a critical role in cellular signal transduction by catalyzing the phosphorylation of specific substrates.[4] Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them one of the most important classes of drug targets.[4] The 2-aminopyrimidine moiety is a common hinge-binding motif found in many clinically approved kinase inhibitors.[2][5] However, the relentless emergence of drug resistance necessitates a continuous search for novel chemical matter.

The introduction of a 1-methylcyclopropyl group at the C4 position of the pyrimidine ring offers a unique three-dimensional structural element. This modification is hypothesized to:

  • Probe Novel Pocket Space: The cyclopropyl group may engage with regions of the ATP-binding site that are not typically occupied by planar aromatic substituents, potentially leading to enhanced selectivity and potency.

  • Improve Physicochemical Properties: The aliphatic nature of the cyclopropyl group can favorably modulate properties such as solubility and metabolic stability.

  • Enable Scaffold Hopping: This novel core structure provides a fresh starting point for intellectual property and for developing inhibitors against targets where existing scaffolds have failed.[3]

This guide will provide the necessary protocols to test these hypotheses and fully characterize the potential of 4-(1-Methylcyclopropyl)pyrimidin-2-amine and its derivatives as a new class of kinase inhibitors.

Initial Characterization: Biochemical Potency and Selectivity

The first step in evaluating a new inhibitor scaffold is to determine its potency against a panel of purified kinases. Based on the known targets of other 2-aminopyrimidine derivatives, an initial screening panel should include representatives from key kinase families implicated in cancer and inflammatory diseases.[1][3][6][7]

Suggested Initial Kinase Screening Panel:

  • Tyrosine Kinases: Lck, Src, EGFR, VEGFR2[8][9]

  • Serine/Threonine Kinases: CDK2, CDK9, Aurora A, JNK1[2][6][7]

Protocol: Luminescence-Based Kinase Assay (Kinase-Glo®)

This protocol is adapted from the Promega Kinase-Glo® technical bulletin and is a robust method for determining kinase activity by measuring the amount of ATP remaining in solution after a kinase reaction.[10][11]

Principle: The Kinase-Glo® reagent contains a thermostable luciferase that generates a "glow-type" luminescent signal in the presence of ATP.[12] Kinase activity consumes ATP, leading to a decrease in the luminescent signal, which is inversely proportional to the activity of the kinase.[13]

Experimental Workflow:

cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection reagent_prep Prepare Reagents: - Kinase Buffer - Kinase + Substrate Mix - ATP Solution - Inhibitor Dilutions plate_setup Plate Setup (384-well): - Add Inhibitor/DMSO - Add Kinase/Substrate Mix reagent_prep->plate_setup initiate Initiate Reaction: Add ATP Solution plate_setup->initiate incubate Incubate at RT (e.g., 60 min) initiate->incubate add_reagent Add Kinase-Glo® Reagent incubate->add_reagent incubate_detect Incubate at RT (10 min) add_reagent->incubate_detect read Measure Luminescence incubate_detect->read

Caption: Workflow for the Kinase-Glo® Assay.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a 2X kinase buffer (specific to the kinase being assayed).

    • Prepare a 2X solution of the kinase and its corresponding substrate in the kinase buffer.

    • Prepare a 4X solution of ATP in kinase buffer. The concentration should be at the Km for the specific kinase, if known.

    • Prepare a serial dilution of 4-(1-Methylcyclopropyl)pyrimidin-2-amine in DMSO, then dilute to 4X the final desired concentration in kinase buffer. Ensure the final DMSO concentration is consistent across all wells (typically ≤1%).

  • Assay Plate Setup (384-well plate):

    • Add 5 µL of the 4X inhibitor dilutions or DMSO (for controls) to the appropriate wells.

    • Add 10 µL of the 2X kinase/substrate solution to all wells.

    • Mix gently and incubate for 15 minutes at room temperature to allow for inhibitor binding.

  • Kinase Reaction:

    • Initiate the reaction by adding 5 µL of the 4X ATP solution to all wells.

    • Mix the plate and incubate at room temperature for the desired time (e.g., 60 minutes).

  • Signal Detection:

    • Equilibrate the Kinase-Glo® reagent and the assay plate to room temperature.

    • Add 20 µL of the Kinase-Glo® reagent to each well.

    • Mix gently and incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition relative to the DMSO control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter dose-response curve to determine the IC50 value.

Protocol: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

TR-FRET assays are another common format for measuring kinase activity and are particularly useful for high-throughput screening.[14]

Principle: A kinase phosphorylates a biotinylated substrate. A europium-labeled anti-phospho-substrate antibody (donor) and a streptavidin-allophycocyanin (acceptor) are then added. When the substrate is phosphorylated, the donor and acceptor are brought into close proximity, allowing for FRET to occur. The long-lived fluorescence of the europium chelate allows for a time-gated measurement, reducing background fluorescence.

Experimental Workflow:

cluster_reaction Kinase Reaction cluster_detection Detection plate_setup Plate Setup (384-well): - Add Inhibitor/DMSO - Add Kinase add_sub Add Biotinylated Substrate/ATP Mix plate_setup->add_sub incubate_rxn Incubate at RT add_sub->incubate_rxn add_reagent Add Stop/Detection Reagent Mix (EDTA, Eu-Ab, SA-APC) incubate_rxn->add_reagent incubate_detect Incubate at RT (e.g., 60 min) add_reagent->incubate_detect read Read TR-FRET Signal (Ex: 340 nm, Em: 615/665 nm) incubate_detect->read

Caption: Workflow for a TR-FRET Kinase Assay.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a dilution series of the inhibitor in kinase reaction buffer.

    • Prepare a solution of the kinase in reaction buffer.

    • Prepare a solution containing the biotinylated substrate and ATP in reaction buffer.

  • Kinase Reaction:

    • In a low-volume 384-well plate, add 2.5 µL of the inhibitor dilutions.

    • Add 2.5 µL of the kinase solution.

    • Initiate the reaction by adding 5 µL of the substrate/ATP solution.

    • Incubate for 60-90 minutes at room temperature.

  • Signal Detection:

    • Prepare a stop/detection solution containing EDTA (to stop the reaction), a europium-labeled anti-phospho-antibody, and streptavidin-APC in TR-FRET dilution buffer.

    • Add 10 µL of the stop/detection solution to each well.

    • Incubate for 60 minutes at room temperature, protected from light.

    • Read the plate on a TR-FRET enabled plate reader, measuring emission at both the acceptor (e.g., 665 nm) and donor (e.g., 615 nm) wavelengths.

  • Data Analysis:

    • Calculate the ratio of the acceptor to donor emission signals.

    • Determine IC50 values as described for the luminescence assay.

Cellular Activity and Mechanism of Action

Demonstrating that a compound can inhibit its target in a cellular context is a critical step. Cell-based assays provide more biologically relevant data as they account for factors like cell permeability and target engagement in a complex environment.

Protocol: Cellular Target Engagement Assay (NanoBRET™)

The NanoBRET™ Target Engagement Assay measures the binding of a compound to a specific kinase in living cells.

Principle: This assay uses bioluminescence resonance energy transfer (BRET). The target kinase is expressed as a fusion with NanoLuc® luciferase. A fluorescent tracer that binds to the kinase's active site is added to the cells. When the tracer is bound to the luciferase-tagged kinase, a BRET signal is generated. A test compound that also binds to the kinase will displace the tracer, leading to a loss of BRET signal.

Step-by-Step Methodology:

  • Cell Preparation:

    • Transfect cells (e.g., HEK293) with a plasmid encoding the NanoLuc®-kinase fusion protein.

    • Plate the transfected cells in a 96-well or 384-well plate and allow them to attach overnight.

  • Assay Execution:

    • Prepare a serial dilution of the test compound.

    • Treat the cells with the compound dilutions and incubate for a set period (e.g., 2 hours) at 37°C.

    • Add the NanoBRET™ tracer and the Nano-Glo® substrate to the wells.

    • Incubate for a further 2 hours at 37°C.

  • Signal Detection:

    • Measure the donor (luciferase) and acceptor (tracer) emission signals using a BRET-capable plate reader.

  • Data Analysis:

    • Calculate the BRET ratio (acceptor emission / donor emission).

    • Determine the IC50 value for target engagement by plotting the BRET ratio against the inhibitor concentration.

Protocol: Western Blot for Downstream Signaling

To confirm that target engagement leads to functional inhibition of a signaling pathway, a western blot can be performed to measure the phosphorylation of a known downstream substrate.

Example Signaling Pathways to Investigate:

  • RTK Signaling: Ligand binding to Receptor Tyrosine Kinases (RTKs) leads to dimerization and autophosphorylation, creating docking sites for downstream signaling proteins like Grb2 and Shc, which in turn activate pathways such as the MAPK/ERK and PI3K/AKT cascades.[15]

  • CDK Signaling: Cyclin-Dependent Kinases (CDKs) are activated by binding to their cyclin partners. For example, the Cyclin D-CDK4/6 complex phosphorylates the Retinoblastoma (Rb) protein, promoting cell cycle progression from G1 to S phase.

Relevant Signaling Pathway Diagrams:

cluster_rtk Receptor Tyrosine Kinase (RTK) Signaling GF Growth Factor RTK RTK GF->RTK Binds P_RTK P-RTK RTK->P_RTK Dimerizes & Autophosphorylates Grb2 Grb2/SOS P_RTK->Grb2 Ras Ras Grb2->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival ERK->Proliferation Inhibitor 4-(1-Methylcyclopropyl) pyrimidin-2-amine Inhibitor->RTK Inhibits

Caption: Simplified RTK Signaling Pathway.

Caption: Simplified CDK/Rb Signaling Pathway.

Step-by-Step Methodology:

  • Cell Culture and Treatment:

    • Culture an appropriate cell line with a known active signaling pathway (e.g., a cancer cell line with an activating mutation).

    • Treat the cells with various concentrations of the inhibitor for a defined period. Include positive and negative controls.

  • Cell Lysis:

    • Wash the cells with ice-cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane and probe with a primary antibody specific for the phosphorylated form of the substrate of interest (e.g., phospho-ERK, phospho-Rb).

    • Wash and probe with a secondary antibody conjugated to HRP.

    • Also probe a separate blot (or strip and re-probe the same blot) for the total protein level of the substrate as a loading control.

  • Detection and Analysis:

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify the band intensities and normalize the phospho-protein signal to the total protein signal.

Advanced Profiling: Understanding Kinome-Wide Selectivity

To fully understand the therapeutic potential and potential off-target liabilities of a new scaffold, it is essential to assess its selectivity across the entire kinome.[11] Mass spectrometry-based kinome profiling provides a comprehensive overview of kinase inhibition.[4]

Protocol: Multiplexed Inhibitor Bead (MIB) / Mass Spectrometry Kinome Profiling

Principle: This chemical proteomics approach uses a mixture of broad-spectrum kinase inhibitors immobilized on beads (MIBs) to capture a large portion of the expressed kinome from a cell lysate.[11] By comparing the kinases captured from a DMSO-treated lysate versus an inhibitor-treated lysate, one can identify the direct targets of the compound. Kinases that are bound by the test compound in the lysate will not be captured by the MIBs, leading to their depletion in the final mass spectrometry analysis.

Experimental Workflow:

cluster_prep Sample Preparation cluster_capture Kinase Capture cluster_ms Mass Spectrometry Lysate Prepare Cell Lysate Treat Treat Lysate with Inhibitor or DMSO Lysate->Treat Incubate_MIBs Incubate with MIBs Treat->Incubate_MIBs Wash Wash Beads Incubate_MIBs->Wash Elute Elute Bound Kinases Wash->Elute Digest Tryptic Digestion Elute->Digest LCMS LC-MS/MS Analysis Digest->LCMS Analyze Data Analysis & Quantification LCMS->Analyze

Caption: Workflow for MIB-MS Kinome Profiling.

Step-by-Step Methodology:

  • Lysate Preparation:

    • Culture cells and lyse them under native conditions to preserve kinase activity.

    • Quantify the protein concentration of the clarified lysate. A typical starting amount is 1-5 mg of total protein per sample.

  • Inhibitor Treatment:

    • Incubate the lysate with the desired concentration of 4-(1-Methylcyclopropyl)pyrimidin-2-amine or DMSO (control) for 30-60 minutes at 4°C.

  • Kinase Enrichment:

    • Add the MIB slurry to the lysates and incubate for 1-2 hours at 4°C with gentle rotation to allow for kinase binding.

  • Washing and Elution:

    • Wash the beads extensively with a high-salt buffer to remove non-specifically bound proteins.

    • Elute the bound kinases from the beads using a denaturing buffer (e.g., containing SDS).

  • Sample Preparation for Mass Spectrometry:

    • Reduce, alkylate, and digest the eluted proteins into peptides using trypsin.

    • Clean up the resulting peptides using a solid-phase extraction method (e.g., C18 StageTips).

  • LC-MS/MS Analysis:

    • Analyze the peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Use a data-dependent acquisition (DDA) or data-independent acquisition (DIA) method for comprehensive protein identification and quantification.

  • Data Analysis:

    • Process the raw mass spectrometry data using a software platform like MaxQuant or Skyline.

    • Identify and quantify the proteins in each sample.

    • Calculate the ratio of protein abundance in the inhibitor-treated sample relative to the DMSO control for each identified kinase.

    • Kinases that show a significant decrease in abundance in the inhibitor-treated sample are considered targets of the compound.

Data Presentation and Structure-Activity Relationship (SAR)

As derivatives of the core scaffold are synthesized, it is crucial to present the data in a clear and organized manner to establish a structure-activity relationship (SAR). This will guide the optimization of the scaffold for improved potency and selectivity.

Table 1: Example SAR Data for 4-(1-Methylcyclopropyl)pyrimidin-2-amine Derivatives

Compound IDR1-SubstituentCDK2 IC50 (nM)Lck IC50 (nM)HCT116 Cell IC50 (µM)
Scaffold-001 H1500850>10
Scaffold-002 4-Fluorophenyl2501202.5
Scaffold-003 3-Methoxyphenyl45300.8
Scaffold-004 2-Pyridyl80551.2

This table presents hypothetical data for illustrative purposes.

Conclusion and Future Directions

The 4-(1-Methylcyclopropyl)pyrimidin-2-amine scaffold represents a novel entry point for the discovery of kinase inhibitors. The protocols outlined in this guide provide a comprehensive roadmap for its initial characterization, from biochemical potency and selectivity screening to cellular target validation and kinome-wide profiling. By systematically applying these methodologies, researchers can elucidate the mechanism of action, define the SAR, and ultimately determine the therapeutic potential of this promising new chemical class. Subsequent efforts should focus on structure-based design, guided by co-crystallography of lead compounds with their target kinases, to further optimize for potency, selectivity, and drug-like properties.

References

  • A deep learning based scaffold hopping strategy for the design of kinase inhibitors. (n.d.). Cambridge University Press & Assessment. Retrieved February 23, 2026, from [Link]

  • Novel 2-aminopyrimidine carbamates as potent and orally active inhibitors of Lck: synthesis, SAR, and in vivo antiinflammatory activity. (2006). Journal of Medicinal Chemistry, 49(16), 4981-91. Retrieved February 23, 2026, from [Link]

  • Quantitative proteomic mass spectrometry of protein kinases to determine dynamic heterogeneity of the human kinome. (2024). bioRxiv. Retrieved February 23, 2026, from [Link]

  • Mass Spectrometry-Based Discovery of in vitro Kinome Substrates. (n.d.). PMC. Retrieved February 23, 2026, from [Link]

  • Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. (2021). MDPI. Retrieved February 23, 2026, from [Link]

  • Activity-Based Kinome Profiling using Chemical Proteomics and ATP Acyl Phosphates. (n.d.). PMC. Retrieved February 23, 2026, from [Link]

  • Kinome Profiling Service. (n.d.). MtoZ Biolabs. Retrieved February 23, 2026, from [Link]

  • Recent advances in methods to assess the activity of the kinome. (2017). PMC. Retrieved February 23, 2026, from [Link]

  • CDK Signaling Pathway. (n.d.). Creative Diagnostics. Retrieved February 23, 2026, from [Link]

  • Receptor Tyrosine Kinases (RTKs). (n.d.). SciSpace. Retrieved February 23, 2026, from [Link]

  • Synthesis and SAR of aminopyrimidines as novel c-Jun N-terminal kinase (JNK) inhibitors. (2007). Bioorganic & Medicinal Chemistry Letters, 17(12), 3396-3401. Retrieved February 23, 2026, from [Link]

  • Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies. (2024). PubMed. Retrieved February 23, 2026, from [Link]

  • Back-pocket optimization of 2-aminopyrimidine-based macrocycles leads to potent EPHA2/GAK kinase inhibitors. (n.d.). PMC. Retrieved February 23, 2026, from [Link]

  • Optimized Chemical Proteomics Assay for Kinase Inhibitor Profiling. (2026). ResearchGate. Retrieved February 23, 2026, from [Link]

  • Cyclin-dependent kinase. (n.d.). Wikipedia. Retrieved February 23, 2026, from [Link]

  • Kinase-Glo® Luminescent Kinase Assays. (2016). PT. Indolab Utama. Retrieved February 23, 2026, from [Link]

  • Luminescence Kinase Assays Illuminate the Path to Inhibitor Discovery. (n.d.). BPS Bioscience. Retrieved February 23, 2026, from [Link]

  • 8.5: Receptor Tyrosine Kinases (RTKs). (2023). Biology LibreTexts. Retrieved February 23, 2026, from [Link]

  • Time-Resolved Fluorescence Resonance Energy Transfer [TR-FRET] Assays for Biochemical Processes. (2025). ResearchGate. Retrieved February 23, 2026, from [Link]

Sources

Application

Buchwald-Hartwig amination involving 4-(1-Methylcyclopropyl)pyrimidin-2-amine

An In-Depth Technical Guide to the Buchwald-Hartwig Amination of 4-(1-Methylcyclopropyl)pyrimidin-2-amine Abstract The palladium-catalyzed Buchwald-Hartwig amination stands as a cornerstone of modern synthetic chemistry,...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Buchwald-Hartwig Amination of 4-(1-Methylcyclopropyl)pyrimidin-2-amine

Abstract

The palladium-catalyzed Buchwald-Hartwig amination stands as a cornerstone of modern synthetic chemistry, enabling the formation of carbon-nitrogen (C-N) bonds with remarkable efficiency and scope.[1][2][3] This transformation is particularly vital in pharmaceutical and materials science, where the arylamine motif is a ubiquitous structural feature.[4] This guide provides a comprehensive overview and a detailed experimental protocol for the Buchwald-Hartwig amination of 4-(1-methylcyclopropyl)pyrimidin-2-amine, a substrate of interest due to the prevalence of pyrimidine scaffolds in medicinal chemistry.[5][6][7] We delve into the mechanistic underpinnings of the reaction, offer insights into parameter optimization, and present a step-by-step protocol designed for reproducibility and success in a research setting.

Introduction: The Power of Palladium in C-N Bond Formation

The synthesis of aryl amines has historically been challenging, often requiring harsh conditions with limited functional group tolerance. The advent of the Buchwald-Hartwig amination in the mid-1990s revolutionized this field by providing a mild, versatile, and highly general method for coupling amines with aryl halides and pseudohalides.[1][8] The reaction's power lies in a palladium catalyst system, which, when paired with a suitable phosphine ligand and base, can navigate a catalytic cycle to forge the desired C-N bond.

The substrate at the core of this guide, 4-(1-methylcyclopropyl)pyrimidin-2-amine, combines two important structural features: a 2-aminopyrimidine core, which is a privileged scaffold in drug discovery, and a cyclopropyl group, known to enhance metabolic stability and binding affinity. This application note serves as a practical resource for researchers aiming to arylate this specific amine, a key step in the synthesis of advanced intermediates and potential drug candidates.

The Catalytic Cycle: A Mechanistic Overview

Understanding the mechanism of the Buchwald-Hartwig amination is crucial for troubleshooting and optimizing reaction conditions. The process is a well-orchestrated sequence of steps involving the palladium catalyst in its Pd(0) and Pd(II) oxidation states.[2][9][10]

The generally accepted catalytic cycle proceeds as follows:

  • Catalyst Activation: If a Pd(II) source like palladium(II) acetate (Pd(OAc)₂) is used, it must first be reduced in situ to the active Pd(0) species. This reduction can be facilitated by the phosphine ligand or the amine itself.[8][11] The use of pre-formed Pd(0) complexes or specialized precatalysts that readily generate the active LPd(0) species upon exposure to a base can streamline this step and enhance reproducibility.[11]

  • Oxidative Addition: The active, coordinatively unsaturated Pd(0) complex reacts with the aryl halide (Ar-X), inserting the palladium into the carbon-halogen bond. This step, often the rate-determining one, forms a Pd(II) intermediate.[1][2][12]

  • Amine Coordination & Deprotonation: The amine substrate coordinates to the Pd(II) center. Subsequently, the base removes a proton from the coordinated amine, forming a palladium-amido complex and the conjugate acid of the base.[2][9]

  • Reductive Elimination: This final, bond-forming step involves the reductive elimination of the desired N-aryl amine product from the Pd(II)-amido complex. This process regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[1][2]

Figure 1: A simplified diagram of the Buchwald-Hartwig amination catalytic cycle.

Optimizing the Reaction: A Guide to Key Parameters

The success of the amination of 4-(1-methylcyclopropyl)pyrimidin-2-amine hinges on the careful selection of several key components. Heteroaromatic amines can be challenging substrates, often requiring specifically tailored conditions.[11]

Parameter Recommendation & Rationale Typical Range
Palladium Source Air-stable Pd(II) precatalysts like Pd(OAc)₂ or Pd₂(dba)₃ are convenient. For difficult couplings, specialized precatalysts (e.g., XPhos-Pd-G3) offer higher activity and reproducibility.[11]0.5 - 5 mol%
Ligand Crucial for success. Bulky, electron-rich biaryl monophosphine ligands are required. Ligands like XPhos, SPhos, or BrettPhos are excellent starting points for heteroaromatic amines as they promote both oxidative addition and reductive elimination.[2][3][13][14]1.1 - 2.2 eq. relative to Pd
Base The choice balances reactivity with substrate stability. Strong, non-nucleophilic alkoxides like Sodium tert-butoxide (NaOtBu) or Lithium bis(trimethylsilyl)amide (LHMDS) are highly effective.[11][15] For base-sensitive functional groups, weaker inorganic bases like Cs₂CO₃ or K₃PO₄ can be employed, often requiring higher temperatures.[14][16]1.2 - 2.5 equivalents
Solvent Anhydrous, aprotic solvents are standard. Toluene and 1,4-dioxane are most common.[8][17] Solvent choice can impact the solubility of the base and other reagents, affecting the reaction rate.[17][18]Reaction conc. 0.1 - 0.5 M
Aryl Halide Reactivity generally follows the order Ar-I > Ar-Br > Ar-OTf > Ar-Cl.[11] While aryl iodides are most reactive, they can sometimes inhibit the catalyst.[8] Aryl bromides often provide a good balance of reactivity and stability.1.0 - 1.2 equivalents
Temperature Most reactions require heating to proceed at a reasonable rate. Microwave irradiation can also be used to accelerate the reaction.[14][19]80 - 110 °C

Detailed Experimental Protocol

This protocol describes a general procedure for the palladium-catalyzed amination of 4-(1-methylcyclopropyl)pyrimidin-2-amine with a representative aryl bromide.

Reaction Scheme: (Image depicting the reaction of 4-(1-Methylcyclopropyl)pyrimidin-2-amine with a generic Ar-Br to yield N-Aryl-4-(1-methylcyclopropyl)pyrimidin-2-amine)

Materials & Equipment:

  • 4-(1-Methylcyclopropyl)pyrimidin-2-amine

  • Aryl bromide (e.g., 4-Bromoanisole)

  • Palladium(II) Acetate (Pd(OAc)₂)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous Toluene

  • Schlenk flask or oven-dried reaction vial with a magnetic stir bar

  • Septa and needles

  • Inert gas line (Argon or Nitrogen)

  • Heating mantle or oil bath with temperature controller

  • Standard glassware for workup and purification

  • Silica gel for column chromatography

Figure 2: General workflow for the Buchwald-Hartwig amination experiment.

Step-by-Step Procedure:

  • Preparation: In a fume hood, place an oven-dried Schlenk flask containing a magnetic stir bar under an inert atmosphere (Argon or Nitrogen). It is critical to maintain anhydrous and anaerobic conditions throughout the setup and reaction.[8]

  • Reagent Addition: To the flask, add 4-(1-methylcyclopropyl)pyrimidin-2-amine (1.0 eq.), the aryl bromide (1.1 eq.), sodium tert-butoxide (1.4 eq.), XPhos (0.02 eq., 2 mol%), and Pd(OAc)₂ (0.01 eq., 1 mol%). Briefly evacuate and backfill the flask with inert gas three times.

    • Scientist's Note: The order of addition of the solid reagents is generally not critical, but adding the catalyst and ligand last is common practice. The base, NaOtBu, is hygroscopic and should be handled quickly.

  • Solvent Addition: Add anhydrous toluene via syringe to achieve a concentration of approximately 0.2 M with respect to the limiting reagent.

  • Reaction Execution: Lower the sealed flask into a preheated oil bath at 110 °C. Stir the reaction mixture vigorously.

    • Monitoring: The reaction progress can be monitored by taking small aliquots (via syringe), quenching with water, extracting with ethyl acetate, and analyzing the organic layer by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-24 hours.

  • Workup: Once the reaction is complete, remove the flask from the heat and allow it to cool to room temperature. Carefully quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the solvent in vacuo. The resulting crude residue can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-arylated product.

Troubleshooting Common Issues

Problem Potential Cause(s) Suggested Solution(s)
No or Low Conversion 1. Inactive catalyst (degraded Pd source or ligand).2. Presence of water or oxygen.3. Insufficiently strong base or poor base solubility.4. Incorrect ligand choice for the substrate.1. Use a high-quality or new bottle of catalyst/ligand. Consider a pre-formed catalyst.[14]2. Ensure all glassware is rigorously dried and the solvent is anhydrous. Maintain a positive pressure of inert gas.3. Switch to a stronger base (e.g., LHMDS). If using an inorganic base, ensure vigorous stirring.[11]4. Screen other bulky biarylphosphine ligands (e.g., SPhos, BrettPhos).
Formation of Side Products (e.g., Dehalogenation) 1. A competitive side reaction, β-hydride elimination, can occur.[1]2. Reaction temperature is too high or reaction time is too long.1. Change the ligand; some ligands are better at promoting reductive elimination over side reactions.2. Reduce the reaction temperature or stop the reaction as soon as the starting material is consumed.
Product is Contaminated with Palladium Residual palladium catalyst is often colored and can be difficult to remove from polar, nitrogen-containing compounds.1. After column chromatography, treat a solution of the product with a palladium scavenger.2. Filter the crude product solution through a pad of Celite before concentration.[20]

Safety Precautions

  • Chemical Hazards: Palladium compounds are toxic and should be handled with care. Phosphine ligands can be air-sensitive and have unpleasant odors. Sodium tert-butoxide is a strong, corrosive base that is moisture-sensitive. Organic solvents are flammable.

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate gloves when handling chemicals.

  • Engineering Controls: All operations should be performed in a well-ventilated chemical fume hood.

  • Waste Disposal: Dispose of all chemical waste, including residual palladium, according to institutional guidelines.

References

  • Buchwald–Hartwig amination. (n.d.). In Wikipedia. Retrieved February 23, 2026, from [Link]

  • How to Wisely Design Conditions for Buchwald-Hartwig Couplings? (2024, November 25). Chemical Insights. [Link]

  • Buchwald-Hartwig Amination. (2023, June 30). Chemistry LibreTexts. [Link]

  • Viciu, M. S., et al. (2020). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. ACS Catalysis. [Link]

  • Buchwald–Hartwig amination. (n.d.). Grokipedia. [Link]

  • Buchwald-Hartwig amination. (n.d.). Name-Reaction.com. [Link]

  • Ahrendt, K. A., et al. (2006). Effect of Solvents on the Product Distribution and Reaction Rate of a Buchwald−Hartwig Amination Reaction. Organic Process Research & Development. [Link]

  • Vaddepalli, S., et al. (2014). Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry. [Link]

  • Vaddepalli, S., et al. (2014). Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry. [Link]

  • Vaddepalli, S., et al. (2014). Role of the base in Buchwald-Hartwig amination. PubMed. [Link]

  • Palladium-Catalyzed C–N Bond Coupling Reactions. Aminopyrimidine Synthesis. (2006, May 19). Synfacts. [Link]

  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! (2025, April 3). YouTube. [Link]

  • Development of a practical Buchwald–Hartwig amine arylation protocol using a conveniently prepared (NHC)Pd(R-allyl)Cl catalyst. (n.d.). ResearchGate. [Link]

  • Palladium‐Catalyzed Buchwald–Hartwig Coupling of Deactivated Aminothiophenes with Substituted Halopyridines. (2025, August 6). ResearchGate. [Link]

  • Green Solvent Selection for Acyl Buchwald-Hartwig Cross-Coupling of Amides (Transamidation). (n.d.). ChemRxiv. [Link]

  • Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. (2021, December 3). PMC. [Link]

  • Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. (2023, June 20). RSC Publishing. [Link]

  • Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. (n.d.). Synthesis Spotlight. [Link]

  • Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. (n.d.). PMC. [Link]

  • Optimization of solvent condition for the Buchwald-Hartwig coupling reaction using catalyst 1. (n.d.). ResearchGate. [Link]

  • Solvent effects in palladium catalysed cross-coupling reactions. (n.d.). White Rose Research Online. [Link]

  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. (2018, May 4). Beilstein Journal of Organic Chemistry. [Link]

  • Buchwald-Hartwig Coupling. (n.d.). Organic Synthesis. [Link]

  • Synthesis, reactions, and applications of pyrimidine derivatives. (2026, January 11). ResearchGate. [Link]

  • Synthesis, reactions, and applications of pyrimidine derivatives. (2021, August 16). Growing Science. [Link]

  • Pyrimidine synthesis. (n.d.). Organic Chemistry Portal. [Link]

Sources

Method

Preparation of pharmaceutical intermediates using 4-(1-Methylcyclopropyl)pyrimidin-2-amine

An Application Guide for the Strategic Use of 4-(1-Methylcyclopropyl)pyrimidin-2-amine in Pharmaceutical Synthesis Abstract: The 2-aminopyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of num...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for the Strategic Use of 4-(1-Methylcyclopropyl)pyrimidin-2-amine in Pharmaceutical Synthesis

Abstract: The 2-aminopyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved therapeutics. Its value is significantly enhanced by strategic substitution, designed to optimize potency, selectivity, and pharmacokinetic profiles. This document provides a detailed guide on the application of 4-(1-Methylcyclopropyl)pyrimidin-2-amine, a key building block that combines the versatile reactivity of the aminopyrimidine core with the advantageous properties of the 1-methylcyclopropyl group. We will explore the scientific rationale for its use, present detailed protocols for its application in key synthetic transformations, and offer expert insights into reaction optimization and troubleshooting. This guide is intended for researchers, chemists, and drug development professionals engaged in the synthesis of novel pharmaceutical agents.

The Scientific Rationale: Why 4-(1-Methylcyclopropyl)pyrimidin-2-amine?

The strategic advantage of using 4-(1-Methylcyclopropyl)pyrimidin-2-amine stems from the synergistic combination of its two core components: the 2-aminopyrimidine nucleus and the 1-methylcyclopropyl substituent.

The 2-Aminopyrimidine Core: A Privileged Scaffold The 2-aminopyrimidine moiety is a bioisostere for a guanidine group, capable of forming multiple hydrogen bonds, which makes it an excellent anchor for binding to biological targets like kinases.[1] Its nitrogen atoms act as hydrogen bond acceptors, while the exocyclic amine acts as a hydrogen bond donor. This scaffold is prevalent in a multitude of kinase inhibitors, including the groundbreaking drug Imatinib.[1][2] The true synthetic power of this core lies in its reactivity, particularly the exocyclic amine's utility in transition metal-catalyzed cross-coupling reactions to form C-N bonds, enabling the facile introduction of aryl and heteroaryl substituents.[2][3][4]

The 1-Methylcyclopropyl Group: A Tool for Metabolic Stability and Potency The cyclopropyl group is a highly sought-after motif in modern drug design.[5][6] Its unique strained ring system confers several benefits:

  • Metabolic Stability: The carbon-hydrogen bonds on a cyclopropyl ring are stronger and less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes compared to linear alkyl groups.[5][7] This can significantly increase a drug candidate's half-life. The addition of the methyl group on the cyclopropyl ring can further block potential sites of oxidation and enhance potency by probing deeper into lipophilic pockets of a target protein.[7]

  • Conformational Rigidity: The rigid nature of the cyclopropyl ring can lock a molecule into its bioactive conformation, reducing the entropic penalty of binding to a biological target and thereby increasing potency.[5][8]

  • Modulation of Physicochemical Properties: It serves as a bioisosteric replacement for groups like gem-dimethyl or vinyl, allowing for the fine-tuning of properties such as lipophilicity and solubility to optimize a compound's ADME (Absorption, Distribution, Metabolism, and Excretion) profile.[5]

By combining these features, 4-(1-Methylcyclopropyl)pyrimidin-2-amine emerges as a high-value starting material for building complex molecules with desirable drug-like properties.

Physicochemical Properties and Handling

A clear understanding of the starting material's properties is critical for safe and effective use.

PropertyValue
IUPAC Name 4-(1-Methylcyclopropyl)pyrimidin-2-amine
Molecular Formula C₈H₁₁N₃
Molecular Weight 149.20 g/mol
Appearance Typically an off-white to pale yellow solid
CAS Number 1503597-67-8
LogP ~1.0 (Estimated)
Hydrogen Bond Donors 1
Hydrogen Bond Acceptors 3

Safety & Handling:

  • Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.

  • Based on similar aminopyrimidine structures, this compound may cause skin, eye, and respiratory irritation.[9]

  • Store in a tightly sealed container in a cool, dry place away from oxidizing agents.

Core Application: Palladium-Catalyzed N-Arylation

One of the most powerful and common applications of this intermediate is the construction of N-aryl-pyrimidin-2-amines via Buchwald-Hartwig amination. This reaction is fundamental to the synthesis of a vast number of kinase inhibitors and other targeted therapeutics.[1][2]

Principle: The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an amine and an aryl halide (or triflate). The reaction cycle involves the oxidative addition of the aryl halide to a Pd(0) catalyst, coordination of the amine, deprotonation by a base to form an amido complex, and finally, reductive elimination to yield the N-aryl product and regenerate the Pd(0) catalyst.[2] The choice of ligand is critical for stabilizing the palladium catalyst and facilitating the key steps of the catalytic cycle.

Workflow for Buchwald-Hartwig N-Arylation

reagents Reagents - 4-(1-Methylcyclopropyl)pyrimidin-2-amine - Aryl Halide (Ar-X) - Pd Catalyst (e.g., Pd₂(dba)₃) - Ligand (e.g., Xantphos) - Base (e.g., Cs₂CO₃) - Anhydrous Solvent (e.g., Dioxane) setup Reaction Setup - Inert Atmosphere (N₂ or Ar) - Add reagents to dry flask reagents->setup 1. Combine reaction Heating - Stir at elevated temp (e.g., 80-110 °C) - Monitor by TLC/LC-MS setup->reaction 2. Heat workup Aqueous Workup - Cool to RT - Quench reaction - Extract with organic solvent reaction->workup 3. Process purify Purification - Dry organic layer (Na₂SO₄) - Concentrate solvent - Column Chromatography workup->purify 4. Isolate product Final Product - N-Aryl-4-(1-methylcyclopropyl) pyrimidin-2-amine purify->product 5. Characterize

Caption: General workflow for Pd-catalyzed N-arylation.

Detailed Protocol: Synthesis of N-(Aryl)-4-(1-methylcyclopropyl)pyrimidin-2-amine

Materials:

  • 4-(1-Methylcyclopropyl)pyrimidin-2-amine (1.0 eq)

  • Aryl bromide or chloride (1.1 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 eq)

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) (0.04 eq)

  • Cesium Carbonate (Cs₂CO₃) (2.0 eq)

  • Anhydrous, degassed 1,4-Dioxane or Toluene

  • Nitrogen or Argon gas supply

Procedure:

  • Vessel Preparation: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add Cesium Carbonate. Flame-dry the flask under vacuum and backfill with an inert gas (Nitrogen or Argon).

  • Reagent Addition: To the flask, add 4-(1-Methylcyclopropyl)pyrimidin-2-amine, the aryl halide, Pd₂(dba)₃, and Xantphos.

  • Solvent Addition: Add the anhydrous, degassed solvent via syringe. The reaction mixture should be a suspension.

  • Reaction: Heat the mixture to 100-110 °C with vigorous stirring. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed (typically 4-18 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with an organic solvent like Ethyl Acetate.

    • Filter the suspension through a pad of Celite to remove inorganic salts and the catalyst. Wash the pad with additional Ethyl Acetate.

    • Transfer the filtrate to a separatory funnel and wash with water, followed by brine.

  • Purification:

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the resulting crude residue by flash column chromatography on silica gel, typically using a gradient of Hexanes and Ethyl Acetate.

  • Characterization: Confirm the structure and purity of the isolated product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Expertise & Causality:

  • Why Xantphos? Xantphos is a wide bite-angle ligand that promotes the reductive elimination step and is often effective for coupling with both electron-rich and electron-poor aryl halides.[1]

  • Why Cesium Carbonate? Cs₂CO₃ is a strong, yet non-nucleophilic, base with good solubility in the reaction solvent, making it highly effective for this transformation.

  • Why an inert atmosphere? The Pd(0) catalyst is sensitive to oxygen and can be deactivated through oxidation. Maintaining an inert atmosphere is crucial for catalytic activity and reproducible results.

Application in Fused Heterocycle Synthesis

The 2-aminopyrimidine core is also an excellent precursor for building fused heterocyclic systems, such as imidazo[1,2-a]pyrimidines. These rigid, planar scaffolds are of great interest in drug discovery.

Principle: The synthesis typically involves the condensation of the 2-aminopyrimidine with a bifunctional electrophile, such as an α-haloketone or a chalcone.[10] The endocyclic pyrimidine nitrogen attacks one electrophilic center, and the exocyclic amine attacks the other, followed by cyclization and dehydration/aromatization to form the fused bicyclic system.

Workflow for Imidazo[1,2-a]pyrimidine Synthesis

start Starting Materials - 4-(1-Methylcyclopropyl)pyrimidin-2-amine - α-Haloketone (e.g., 2-bromoacetophenone) combine Reaction Setup - Combine reagents in a solvent (e.g., Ethanol, DMF) start->combine 1. Mix heat Cyclocondensation - Heat mixture to reflux - Monitor by TLC/LC-MS combine->heat 2. React isolate Product Isolation - Cool to RT - Precipitate or extract product heat->isolate 3. Isolate purify Purification - Recrystallization or Column Chromatography isolate->purify 4. Purify product Final Product - Substituted Imidazo[1,2-a]pyrimidine purify->product 5. Analyze

Caption: Workflow for fused heterocycle synthesis.

Detailed Protocol: Synthesis of a 7-(1-Methylcyclopropyl)-imidazo[1,2-a]pyrimidine

Materials:

  • 4-(1-Methylcyclopropyl)pyrimidin-2-amine (1.0 eq)

  • 2-Bromoacetophenone (or other α-haloketone) (1.05 eq)

  • Ethanol or N,N-Dimethylformamide (DMF)

  • Sodium Bicarbonate (NaHCO₃) (Optional, as a mild base)

Procedure:

  • Reagent Addition: In a round-bottom flask, dissolve 4-(1-Methylcyclopropyl)pyrimidin-2-amine in ethanol.

  • Reaction Initiation: Add the α-haloketone to the solution. If desired, a mild base like sodium bicarbonate can be added to scavenge the HBr formed during the reaction.

  • Heating: Heat the reaction mixture to reflux (approx. 78 °C for ethanol) and stir for 2-6 hours. Monitor the reaction by TLC.

  • Isolation:

    • Upon completion, cool the reaction mixture to room temperature.

    • If a precipitate has formed, collect the solid by vacuum filtration and wash with cold ethanol.

    • If no precipitate forms, concentrate the solvent under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., Dichloromethane) and wash with aqueous sodium bicarbonate solution and brine.

  • Purification: Dry the organic layer, concentrate, and purify the crude product by recrystallization or flash column chromatography to yield the pure imidazo[1,2-a]pyrimidine.

Conclusion

4-(1-Methylcyclopropyl)pyrimidin-2-amine is a strategically designed building block that offers significant advantages for the synthesis of advanced pharmaceutical intermediates. Its aminopyrimidine core provides a reliable handle for introducing molecular diversity through robust and well-established cross-coupling chemistry, while the 1-methylcyclopropyl moiety imparts crucial properties like metabolic stability and conformational constraint. The protocols outlined in this guide provide a solid foundation for researchers to leverage this valuable reagent in the discovery and development of next-generation therapeutics.

References

  • Li, P., et al. (2011). Pd(II)-catalyzed synthesis of N-(2-pyridyl)indole frameworks. RSC Advances, 1(9), 1736-1739.
  • Nguyen, T. B., et al. (2019). Superparamagnetic nanoparticle-catalyzed coupling of 2-amino pyridines/pyrimidines with trans-chalcones. New Journal of Chemistry, 43(9), 3745-3752.
  • BLD Pharm. (n.d.). 4-Cyclopropylpyrimidin-2-amine hydrochloride.
  • Do, T. H. T., et al. (2025). Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. RSC Advances, 15(3), 1545-1570.
  • Hypha Discovery. (2021, September 23). Metabolism of cyclopropyl groups. Retrieved from [Link]

  • Gholinejad, M., & Dastgir, S. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC Advances, 13(28), 19349-19369.
  • Ferreira, I. C. F. R., et al. (2010). Arylcyclopropanes: Properties, Synthesis and Use in Medicinal Chemistry. Current Organic Synthesis, 7(1), 79-98.
  • Al-Masoudi, N. A., et al. (2011).
  • El-Gamal, M. I., et al. (2025).
  • Amgen Inc. (2021). Improved synthesis of kras g12c inhibitor compound.
  • Wang, Y., et al. (2026). Design and Synthesis of KRASG12C Inhibitors for Antitumor Evaluation Harboring Combination Therapy with Nrf2, PARP-7, and Pan-USP Inhibitors to Alleviate Drug Resistance Synergistically. Journal of Medicinal Chemistry.
  • Studley, J. (2020, August 26). The Cyclopropyl Group in Medicinal Chemistry.
  • Li, Y., et al. (2024).
  • Fluorochem. (n.d.). 4-Cyclopropyl-6-methylpyrimidin-2-amine.
  • Li, G., et al. (2023). Synthesis of Adagrasib (MRTX849), a Covalent KRASG12C Inhibitor Drug for the Treatment of Cancer. Organic Letters, 25(6), 984-988.
  • Sigma-Aldrich. (n.d.). 4-Methylpyrimidin-2-amine.
  • Wang, Y., et al. (2025). Design, Synthesis, Anticancer Evaluation and Molecular Docking of Pyrimidine, Pyrido[4,3-d]pyrimidine and 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine Derivatives as Novel KRAS-G12D Inhibitors and PROTACs. Molecules, 30(9), 3987.
  • Bristol-Myers Squibb Company. (2025). A Strategy to Minimize Reactive Metabolite Formation.
  • CP Lab Safety. (n.d.). 4-(4-Methylpiperazin-1-YL)pyrimidin-2-amine, 1 mg.
  • Chem-Impex. (n.d.). 4-Methyl-6-(thiophen-2-yl)pyrimidin-2-amine.
  • AiFChem. (2025, October 21). 4-Cyclopropylpyrimidin-2-amine.
  • BLD Pharm. (n.d.). N-Cyclopropyl-4-methylpyrimidin-2-amine.
  • BASF SE. (2012). Synthesis of 4-amino-pyrimidines scaffolds.
  • Bouattour, A., et al. (2024). Efficient Two-Step Synthesis of Novel Pyrimido[4,5-d] Pyrimidines with Potent Neuroprotective, Antioxidant, and Aβ Anti-Aggregation Properties. Molecules, 29(16), 3657.
  • Mohamed, S. K., et al. (2014). Synthesis, characterization and anti-inflammatory activity of some new pyrimidin-2-amines. Journal of Chemical and Pharmaceutical Research, 6(5), 593-606.
  • BenchChem. (n.d.). 4-Methanesulfonylpyrimidin-2-amine.
  • Uddin, M. J., et al. (2024). Recent Advances in Pyrimidine-Based Drugs. Molecules, 29(2), 346.
  • Parise-Filho, R. (Ed.). (n.d.). Special Issue : Advances in Organic Synthesis for Drug Discovery and Development. MDPI.

Sources

Application

Application Note: Reagents for Cyclization of 4-(1-Methylcyclopropyl)pyrimidin-2-amine Precursors

Topic: Reagents for Cyclization of 4-(1-Methylcyclopropyl)pyrimidin-2-amine Precursors Content Type: Detailed Application Note and Protocol Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists [1...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Reagents for Cyclization of 4-(1-Methylcyclopropyl)pyrimidin-2-amine Precursors Content Type: Detailed Application Note and Protocol Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists

[1]

Abstract & Retrosynthetic Logic

The 4-(1-methylcyclopropyl)pyrimidin-2-amine moiety is a privileged pharmacophore in kinase inhibitor discovery (e.g., JAK, CDK inhibitors), offering a unique steric vector and metabolic stability compared to isopropyl or tert-butyl analogs.

The construction of this ring system relies on the condensation of a 1,3-electrophilic three-carbon synthon with a guanidine binucleophile. While


-keto esters are common precursors for hydroxypyrimidines, the direct synthesis of the 2-amino-4-alkyl variant is most efficiently achieved via the Enaminone Route .[1]

Retrosynthetic Pathway:

  • Target: 4-(1-Methylcyclopropyl)pyrimidin-2-amine.[1]

  • Precursor B (Binucleophile): Guanidine (supplied as HCl or Carbonate salt).[1]

  • Precursor A (Electrophile): 3-(Dimethylamino)-1-(1-methylcyclopropyl)prop-2-en-1-one (Enaminone).[1]

  • Starting Material: 1-(1-Methylcyclopropyl)ethanone (Methyl ketone) +

    
    -Dimethylformamide dimethyl acetal (DMF-DMA).[1]
    

Reaction Mechanism & Chemical Logic

The cyclization follows a [3+3] condensation mechanism. Understanding this pathway is critical for reagent selection.[1]

  • Activation: The guanidine free base (liberated in situ) attacks the

    
    -carbon of the enaminone (Michael-type addition).[1]
    
  • Elimination: Dimethylamine is eliminated, forming an intermediate aza-diene.[1]

  • Cyclization: Intramolecular attack of the second guanidine nitrogen on the carbonyl carbon.[1]

  • Aromatization: Dehydration yields the final pyrimidine.[1][2]

Mechanism Diagram (Graphviz)

ReactionMechanism Start 1-(1-Methylcyclopropyl) ethanone Enaminone Enaminone Intermediate Start->Enaminone Condensation (-MeOH) DMFDMA DMF-DMA (Reagent) DMFDMA->Enaminone Intermediate Michael Adduct (Transient) Enaminone->Intermediate Michael Addition Guanidine Guanidine (Free Base) Guanidine->Intermediate Product 4-(1-Methylcyclopropyl) pyrimidin-2-amine Intermediate->Product Cyclization & Dehydration (-H2O, -HNMe2)

Caption: Sequential condensation pathway from methyl ketone to aminopyrimidine via enaminone intermediate.

Reagent Selection Guide

A. The Electrophile Generator: DMF-DMA

The conversion of the methyl ketone to the enaminone is the critical first step.

  • Reagent:

    
    -Dimethylformamide dimethyl acetal (DMF-DMA).[1][3]
    
  • Role: Acts as both the C1 carbon source (formyl equivalent) and the solvent/activator.

  • Why: It is superior to Bredereck’s reagent (

    
    -Butoxybis(dimethylamino)methane) for this specific application because it generates methanol as a byproduct (volatile) rather than 
    
    
    
    -butanol, simplifying workup.[1]
  • Critical Parameter: The reaction must be driven to completion to avoid residual methyl ketone, which complicates downstream purification.

B. The Binucleophile: Guanidine Sources

Guanidine is unstable as a free base and is supplied as a salt.[1][4]

Salt Form MW ( g/mol ) Hygroscopicity Base Requirement Recommendation
Guanidine HCl 95.53 High 1.0 - 1.2 eq alkoxide Primary Choice. High solubility in EtOH; cheap; reliable stoichiometry.[1]

| Guanidine Carbonate | 180.17 | Low | None (Self-basic) | Secondary Choice. Good for acid-sensitive substrates, but releases CO


 (foaming risk).[1] |
| Guanidine Nitrate  | 122.08 | Low | 1.0 eq alkoxide | Avoid.  Potential explosion hazard upon heating/concentration.[1] |
C. The Base: Deprotonation Strategy
  • Sodium Ethoxide (NaOEt) in Ethanol: The gold standard.[1] Matches the solvent (EtOH) to prevent transesterification side reactions (though not an issue with enaminones, it is good practice). Strong enough to liberate guanidine but mild enough to preserve the cyclopropyl ring.[1]

  • Potassium tert-Butoxide (KOtBu) in THF: Used if the enaminone is insoluble in alcohols.[1] Higher basicity can sometimes lead to side reactions.[1][4]

  • Sodium Hydroxide (NaOH): Generally avoided for the cyclization step as water acts as a competing nucleophile, potentially hydrolyzing the enaminone back to the ketone.

Detailed Experimental Protocols

Protocol A: Stepwise Synthesis (Recommended for Scale-Up)

This route isolates the stable enaminone intermediate, ensuring high purity in the final cyclization.

Step 1: Synthesis of Enaminone Intermediate

Reagents:

  • 1-(1-Methylcyclopropyl)ethanone (1.0 eq)[1]

  • DMF-DMA (1.5 - 2.0 eq)[1]

  • Solvent: None (Neat) or DMF (if volume is required)

Procedure:

  • Charge 1-(1-methylcyclopropyl)ethanone into a dry round-bottom flask equipped with a reflux condenser.

  • Add DMF-DMA (2.0 eq) under nitrogen atmosphere.[1]

  • Heat the mixture to 100–110 °C for 12–16 hours.

    • Note: The reaction releases methanol.[1] On larger scales, distill off methanol to drive equilibrium.

  • Monitor by TLC/LCMS.[1] The methyl ketone peak should disappear.[1]

  • Workup: Concentrate the reaction mixture under reduced pressure to remove excess DMF-DMA. The residue is typically a yellow/orange oil or solid (Enaminone) used directly in Step 2.

Step 2: Cyclization to Pyrimidine

Reagents:

  • Enaminone (from Step 1) (1.0 eq)

  • Guanidine Hydrochloride (1.2 eq)

  • Sodium Ethoxide (21% wt in EtOH) (1.5 eq) or Na metal (1.5 eq) dissolved in EtOH.[1]

  • Solvent: Absolute Ethanol.[1]

Procedure:

  • Prepare a solution of NaOEt in EtOH (or dissolve Na metal in dry EtOH under N

    
    ).[1]
    
  • Add Guanidine HCl (1.2 eq) to the ethoxide solution. Stir for 15 min at room temperature to liberate free guanidine. NaCl will precipitate.[1]

  • Add the crude Enaminone (dissolved in a minimum amount of EtOH) to the guanidine mixture.

  • Heat to Reflux (78 °C) for 6–12 hours.

  • Monitor: LCMS should show conversion to product [M+H]+.

  • Workup:

    • Cool to room temperature.[1]

    • Evaporate Ethanol under reduced pressure.[1]

    • Resuspend residue in Water/Ethyl Acetate.[1][5]

    • Extract with Ethyl Acetate (3x).[1]

    • Wash combined organics with Brine, dry over Na

      
      SO
      
      
      
      , and concentrate.
  • Purification: Recrystallization from EtOAc/Heptane or Flash Chromatography (0-10% MeOH in DCM).

Protocol B: Microwave-Assisted One-Pot Synthesis (High Throughput)

Ideal for rapid analog generation (


 mg scale).[1]

Reagents:

  • 1-(1-Methylcyclopropyl)ethanone (1.0 eq)[1]

  • DMF-DMA (1.5 eq)[1][6]

  • Guanidine Carbonate (1.0 eq)

  • Solvent: Ethanol[1][2][7]

Procedure:

  • In a microwave vial, combine the ketone and DMF-DMA.

  • Heat at 120 °C for 20 mins (High Absorption).

  • Open vial (caution: pressure), add Guanidine Carbonate and Ethanol (2 mL/mmol).

  • Reseal and heat at 150 °C for 30 mins.

  • Cool, filter, and purify by prep-HPLC.

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Yield (Step 1) Incomplete conversion of ketone.[1]Increase DMF-DMA to 3.0 eq. Ensure temperature is >100 °C to remove MeOH.[1]
Low Yield (Step 2) Moisture in solvent.[1][4]Guanidine is basic and hygroscopic.[1] Use anhydrous EtOH and dry Guanidine HCl.[1]
Impurity: Hydroxypyrimidine Water present during cyclization.[1]Water hydrolyzes the intermediate.[1][4] Ensure system is dry.[1] Use NaOEt/EtOH, not NaOH/H2O.
Ring Opening Acidic workup.[1]The 1-methylcyclopropyl group is generally stable, but avoid strong mineral acids (HCl) during workup.

Workflow Visualization

Workflow cluster_0 Step 1: Enaminone Formation cluster_1 Step 2: Cyclization Step1_Mix Mix Methyl Ketone + DMF-DMA (Neat) Step1_Heat Heat 110°C, 12h (Remove MeOH) Step1_Mix->Step1_Heat Step1_Conc Concentrate (Remove xs DMF-DMA) Step1_Heat->Step1_Conc Step2_Add Add Crude Enaminone Step1_Conc->Step2_Add Crude Oil Step2_Base Prepare NaOEt/EtOH + Guanidine HCl Step2_Base->Step2_Add Step2_Reflux Reflux 78°C, 8h Step2_Add->Step2_Reflux Step2_Workup Aq. Workup & Extraction Step2_Reflux->Step2_Workup

Caption: Operational workflow for the two-step synthesis of 4-(1-methylcyclopropyl)pyrimidin-2-amine.

References

  • Enaminone Chemistry: Liskon Biological.[1] (2024).[1] Reaction between DMF-DMA and methyl groups.

  • Cyclization Reagents: Organic Chemistry Portal.[1] Synthesis of Pyrimidines.

  • Guanidine Reactivity: P. S. Almeida, et al. (2010). Guanidine: studies on the reaction with ethyl N-(2-amino-1,2-dicyanovinyl)formimidate. Arkivoc.

  • Microwave Protocols: Ansari, et al. (2022).[1][2] Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives. Saudi Journal of Biological Sciences.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Reaction Yields for 4-(1-Methylcyclopropyl)pyrimidin-2-amine Synthesis

Welcome to the technical support guide for the synthesis of 4-(1-Methylcyclopropyl)pyrimidin-2-amine. This document is designed for researchers, chemists, and drug development professionals to provide in-depth, field-pro...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 4-(1-Methylcyclopropyl)pyrimidin-2-amine. This document is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this specific synthesis. Our goal is to move beyond simple protocols and explain the underlying chemical principles, enabling you to troubleshoot effectively and enhance your reaction yields.

The primary and most robust method for this synthesis is the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This guide is structured to address common challenges and questions related to this pathway.

Core Synthesis Pathway: Suzuki-Miyaura Coupling

The most effective strategy involves the coupling of a halogenated pyrimidine with a cyclopropylboronic acid derivative. The key transformation is the formation of a C-C bond between the C4 position of the pyrimidine ring and the sp³ carbon of the cyclopropyl group.

cluster_reactants Starting Materials cluster_conditions Reaction Conditions SM1 2-Amino-4-chloropyrimidine Catalyst Pd Catalyst (e.g., Pd(dppf)Cl₂) SM2 1-Methylcyclopropylboronic acid (or ester) Product 4-(1-Methylcyclopropyl)pyrimidin-2-amine Catalyst->Product Suzuki-Miyaura Coupling Ligand Ligand (if needed) Base Base (e.g., K₂CO₃) Solvent Solvent (e.g., Dioxane/H₂O)

Caption: Core Suzuki-Miyaura synthesis workflow.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable synthetic route for this molecule?

The most widely adopted method is the Suzuki-Miyaura cross-coupling reaction.[1][2] This pathway offers high functional group tolerance and generally good yields. The key starting materials are 2-amino-4-chloropyrimidine and a 1-methylcyclopropylboron source, typically the boronic acid or its pinacol ester (Bpin) derivative.

Q2: Why is 2-amino-4-chloropyrimidine the preferred starting material?

The reactivity of halogen substituents on the pyrimidine ring generally follows the order C4(6) > C2 >> C5 for nucleophilic substitution and cross-coupling reactions.[3] The chlorine atom at the C4 position is significantly more activated towards oxidative addition to the Palladium(0) catalyst than a halogen at the C2 position. This inherent regioselectivity makes 2-amino-4-chloropyrimidine an ideal substrate, as the coupling occurs selectively at the desired position without disturbing the amino group.[4]

Q3: Should I use 1-methylcyclopropylboronic acid or its pinacol ester?

While the boronic acid is effective, it can be prone to dehydration to form cyclic boroxine anhydrides upon storage, which can reduce its reactivity and complicate stoichiometry. The 1-methylcyclopropylboronic acid pinacol ester (Bpin) is generally more stable, crystalline, and easier to handle and purify. For consistency and reproducibility, especially on a larger scale, the Bpin ester is often preferred.

Q4: What are the critical "best practices" for setting up this reaction?

  • Inert Atmosphere: The Pd(0) catalytic species is sensitive to oxygen. It is crucial to degas the reaction solvent and maintain an inert atmosphere (Nitrogen or Argon) throughout the setup and reaction time to prevent catalyst oxidation and deactivation.[5]

  • Reagent Purity: Ensure the purity of all starting materials. Impurities in the 2-amino-4-chloropyrimidine can chelate the palladium, while impurities in the boronic acid can lead to side reactions.[6]

  • Solvent Quality: Use anhydrous solvents, especially when working with boronic acids, to minimize competitive protodeboronation, a side reaction where a proton replaces the boronic acid group.[7]

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during the synthesis.

Problem 1: Low or No Product Yield

A low yield is the most common issue and can stem from several factors related to the catalytic cycle.

  • Potential Cause A: Inactive Catalyst or Ligand Degradation

    • The Science: The active Pd(0) catalyst can be oxidized or can form inactive aggregates. The phosphine ligands used to stabilize the catalyst are also susceptible to oxidation.

    • Troubleshooting Steps:

      • Use a Pre-catalyst: Employ a stable Pd(II) pre-catalyst like Pd(dppf)Cl₂ or Pd(OAc)₂ which is reduced to the active Pd(0) in situ.

      • Ligand Choice: For sterically hindered couplings like this one, bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) can accelerate the reaction and protect the palladium center.[8]

      • Fresh Reagents: Always use fresh, high-purity palladium sources and ligands. Store them under an inert atmosphere.

  • Potential Cause B: Inappropriate Base or Solvent System

    • The Science: The base is critical for the transmetalation step, where the organic group is transferred from boron to palladium. Its strength and solubility are key. The solvent must solubilize all components and facilitate the reaction.

    • Troubleshooting Steps:

      • Base Screening: An aqueous solution of a mild base like K₂CO₃ or Na₂CO₃ is a standard starting point. If the reaction is sluggish, stronger bases like K₃PO₄ or Cs₂CO₃ can be more effective, especially in non-aqueous media.[9]

      • Solvent Optimization: A mixture of an organic solvent and water (e.g., 1,4-Dioxane/H₂O or Toluene/H₂O) is common. The water helps to dissolve the inorganic base. For water-sensitive substrates, polar aprotic solvents like DME or THF with a non-aqueous base can be used. The choice of solvent can be critical for success.[4]

  • Potential Cause C: Protodeboronation of the Boronic Acid

    • The Science: This is a major side reaction where the C-B bond is cleaved by a proton source (often residual water or acidic impurities), converting the boronic acid back into 1-methylcyclopropane, which is then lost from the reaction.

    • Troubleshooting Steps:

      • Use Anhydrous Conditions: If protodeboronation is suspected, switch to strictly anhydrous solvents and a non-aqueous base (e.g., K₃PO₄).

      • Stoichiometry: Use a slight excess (1.1 to 1.5 equivalents) of the boronic acid derivative to compensate for any potential loss to this side reaction.

Problem 2: Significant Formation of a Bi-pyrimidine Side Product

You may observe a higher molecular weight impurity corresponding to the homocoupling of two 2-amino-4-chloropyrimidine molecules.

  • The Science: This occurs when a second molecule of the aryl halide undergoes oxidative addition to the arylpalladium(II) intermediate before the intended transmetalation with the boronic acid can occur.

  • Troubleshooting Steps:

    • Lower Reaction Temperature: High temperatures can sometimes favor this side reaction. Try running the reaction at a lower temperature (e.g., 80-90 °C) for a longer period.[7]

    • Adjust Stoichiometry: Ensure you are not using a large excess of the pyrimidine starting material.

    • Ligand Effects: A bulky ligand can sometimes hinder the approach of a second pyrimidine molecule, suppressing homocoupling.

Problem 3: Reaction Stalls and Does Not Go to Completion

Monitoring by TLC or LC-MS shows the reaction starting but then stalling with significant starting material remaining.

  • The Science: This is often a sign of catalyst deactivation during the reaction. The palladium catalyst may precipitate out as palladium black.

  • Troubleshooting Steps:

    • Use a More Robust Ligand: Ligands like Xantphos are known to form highly stable catalytic complexes that resist decomposition at high temperatures.[8]

    • Microwave Synthesis: Microwave-assisted synthesis can dramatically reduce reaction times from hours to minutes.[10][11] The rapid heating can often drive sluggish reactions to completion before significant catalyst degradation occurs.

    • Check for Inhibitors: Ensure your starting materials are free from impurities that can poison the catalyst, such as sulfur-containing compounds.

Troubleshooting_Workflow Start Low Yield or Incomplete Reaction Check_Catalyst Is the Catalyst System Active? Start->Check_Catalyst Check_Conditions Are Reaction Conditions Optimal? Check_Catalyst->Check_Conditions Yes Action_Catalyst Use fresh pre-catalyst. Screen bulky ligands (e.g., XPhos). Ensure inert atmosphere. Check_Catalyst->Action_Catalyst No Check_Boronic Is the Boronic Acid Reagent Viable? Check_Conditions->Check_Boronic Yes Action_Conditions Screen bases (K₂CO₃, K₃PO₄). Optimize solvent (Dioxane, Toluene). Increase temperature or use microwave. Check_Conditions->Action_Conditions No Success Reaction Optimized (High Yield) Check_Boronic->Success Yes Action_Boronic Use stable Bpin ester. Use slight excess (1.2 eq). Run under anhydrous conditions. Check_Boronic->Action_Boronic No Action_Catalyst->Check_Conditions Action_Conditions->Check_Boronic Action_Boronic->Success

Sources

Optimization

Technical Support Center: Purification of 4-(1-Methylcyclopropyl)pyrimidin-2-amine

Welcome to the technical support resource for the purification of 4-(1-Methylcyclopropyl)pyrimidin-2-amine. This guide is designed for researchers, medicinal chemists, and process development professionals who require hi...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for the purification of 4-(1-Methylcyclopropyl)pyrimidin-2-amine. This guide is designed for researchers, medicinal chemists, and process development professionals who require high-purity material for their work. We will address common challenges, provide detailed protocols, and explain the scientific principles behind our recommended strategies.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions encountered when purifying this specific aminopyrimidine derivative.

Q1: What are the most likely impurities I'll encounter with crude 4-(1-Methylcyclopropyl)pyrimidin-2-amine?

A1: Impurities typically originate from the synthesis route. The synthesis of 2-aminopyrimidines often involves the condensation of a guanidine-containing reagent with a β-dicarbonyl compound or its equivalent.[1] Therefore, you can expect to find:

  • Unreacted Starting Materials: Residual guanidine salts or the 1,3-dicarbonyl precursor.

  • Side-Products: Isomeric byproducts from non-regioselective cyclization, or products from competing side reactions.

  • Reagent-Related Impurities: Residual catalysts or bases used in the synthesis.

  • Degradation Products: Aminopyrimidines can be sensitive to harsh acidic conditions or excessive heat, which may lead to decomposition.[2][3]

Q2: My compound is streaking badly on a standard silica gel TLC plate (e.g., in Ethyl Acetate/Hexane). What is happening and how do I fix it?

A2: This is a classic issue when working with basic amines on standard silica gel. The problem stems from an acid-base interaction between the basic nitrogen atoms on your aminopyrimidine and the acidic silanol groups (Si-OH) on the surface of the silica.[4] This strong interaction causes a portion of your compound to "stick" to the stationary phase, resulting in elongated, tailing spots.

Solution: To mitigate this, you must "neutralize" the acidic sites on the silica. Add a small amount of a volatile base to your TLC developing solvent. A common and effective choice is 0.5-1% triethylamine (TEA) or a 0.5-1% solution of ammonia in methanol, added to your primary eluent system (e.g., 90:9.5:0.5 Dichloromethane/Methanol/Triethylamine).[4][5] This will give you sharp, well-defined spots and a more accurate measure of the compound's Rf value.

Q3: Should I prioritize normal-phase or reverse-phase chromatography for this compound?

A3: The choice depends on your specific needs and the nature of the impurities.

  • Normal-Phase Chromatography (NPC): This is often the first choice for purifying small organic molecules because it uses less expensive organic solvents that are easily removed.[6] For 4-(1-Methylcyclopropyl)pyrimidin-2-amine, NPC on silica gel is highly effective, provided you use a basic modifier in your eluent as described in Q2.[2][4]

  • Reverse-Phase Chromatography (RPC): RPC is excellent for purifying more polar compounds that may not behave well on silica.[2] It is particularly useful for removing very non-polar impurities or when NPC fails to provide adequate separation. A C18 column is a standard choice, typically with a mobile phase of water and acetonitrile or methanol.[7] To ensure good peak shape for this basic amine, it is often beneficial to add an additive like 0.1% formic acid to the mobile phase to ensure consistent protonation or use a high pH mobile phase to keep the amine in its neutral form.[4]

Q4: When is it necessary to use Preparative HPLC instead of flash chromatography?

A4: Preparative High-Performance Liquid Chromatography (Prep-HPLC) is a high-resolution technique reserved for situations where flash chromatography is insufficient.[7] Consider Prep-HPLC when:

  • High Purity is Critical: For final active pharmaceutical ingredients (APIs) or compounds for sensitive biological assays where >99.5% purity is required.[6][8]

  • Difficult Separations: When impurities are structurally very similar to the target compound and have nearly identical Rf values in flash chromatography.

  • Small Scale: When purifying small quantities (mg to low grams) where high recovery and purity are paramount.[9]

Q5: Can I purify this compound by recrystallization? What solvents should I try?

A5: Yes, recrystallization can be a very effective and scalable method, especially if the crude material is already >90% pure. The key is finding a solvent system where the compound is soluble at high temperatures but poorly soluble at low temperatures.

  • Single Solvents: Based on the polarity of similar aminopyrimidine derivatives, good starting points for single-solvent recrystallization are ethanol, isopropanol, or acetonitrile.[10][11]

  • Two-Solvent Systems: A two-solvent system is often more versatile.[12] A good approach is to dissolve the compound in a minimal amount of a hot solvent in which it is highly soluble (like ethanol or dichloromethane) and then slowly add a "non-solvent" or "anti-solvent" (like hexanes or water) until the solution becomes cloudy. Re-heat to clarify and then allow to cool slowly.[10][12]

Part 2: Troubleshooting Guides

This section provides structured solutions to specific problems you might encounter during purification.

Issue 1: Poor Separation or Overlapping Peaks in Flash Chromatography

If your collected fractions are all mixtures of your product and an impurity, consider the following workflow.

start Problem: Poor Separation in Flash Chromatography cause1 Possible Cause 1: Inappropriate Solvent System start->cause1 cause2 Possible Cause 2: Column Overloading start->cause2 cause3 Possible Cause 3: Improper Column Packing start->cause3 sol1 Solution: Re-optimize eluent with TLC. Aim for a ΔRf > 0.2 between spots. Consider a different solvent system (e.g., switch from Hex/EtOAc to DCM/MeOH). cause1->sol1 sol2 Solution: Reduce sample load. A good rule is a 1-5% load by mass (e.g., 1g crude on 50-100g silica). cause2->sol2 sol3 Solution: Ensure a uniform, well-settled silica bed. Pack using a slurry method to avoid air bubbles and channels. cause3->sol3

Caption: Troubleshooting workflow for poor chromatographic separation.

Issue 2: Compound "Oils Out" During Recrystallization

"Oiling out" occurs when the compound separates from the solution as a liquid phase instead of forming solid crystals. This often traps impurities.

  • Possible Cause A: Solution is too saturated or cooled too quickly. The molecules don't have time to align into a crystal lattice.

    • Solution: Re-heat the mixture to re-dissolve the oil. Add a small amount (1-5% by volume) of additional hot solvent to slightly reduce saturation. Allow the flask to cool very slowly (e.g., by insulating it with glass wool) to room temperature before moving to an ice bath. Scratching the inside of the flask with a glass rod can help initiate crystallization.[13]

  • Possible Cause B: High concentration of impurities. Impurities can depress the melting point of your compound, leading to the formation of a liquid eutectic mixture.

    • Solution: If slow cooling doesn't solve the problem, the impurity load is likely too high for recrystallization alone. First, purify the material by flash column chromatography to remove the bulk of the impurities, and then recrystallize the resulting solid for final polishing.[10]

Part 3: Detailed Experimental Protocols

Protocol 1: Normal-Phase Flash Column Chromatography

This protocol is a robust starting point for purifying gram-scale quantities of the title compound.

  • Solvent System Selection:

    • Prepare a stock solution of your crude material.

    • On a TLC plate, test various solvent systems. A good starting point is a gradient of Methanol (MeOH) in Dichloromethane (DCM).

    • Crucially, add 0.5% Triethylamine (TEA) to the pre-mixed mobile phase. For example: 94.5:5:0.5 DCM/MeOH/TEA.

    • The ideal system should give your target compound an Rf value of approximately 0.2-0.4 and show good separation from all major impurities.[7]

  • Column Packing:

    • Select a column size appropriate for your sample amount. A silica gel to crude sample weight ratio of 30:1 to 50:1 is recommended.[2]

    • Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 100% DCM with 0.5% TEA).

    • Pour the slurry into the column and use gentle pressure or tapping to create a uniform, compact bed. Do not let the column run dry.[5]

  • Sample Loading:

    • Dry Loading (Recommended): Dissolve your crude material in a minimal amount of a strong solvent (like DCM or MeOH). Add a small amount of silica gel (approx. 1-2x the mass of your crude product). Evaporate the solvent completely on a rotary evaporator to get a free-flowing powder. Carefully add this powder to the top of the packed column.

    • Liquid Loading: Dissolve the crude material in the absolute minimum volume of the mobile phase and carefully pipette it onto the top of the column bed.

  • Elution and Fraction Collection:

    • Begin eluting with your chosen solvent system. You can run an isocratic elution (single solvent mixture) or a gradient elution (gradually increasing the polarity).

    • Collect fractions and monitor them by TLC to identify which ones contain the pure product.

  • Product Isolation:

    • Combine the pure fractions.

    • Remove the solvent using a rotary evaporator. The use of TEA makes it important to ensure all solvent is removed under high vacuum.

Protocol 2: Two-Solvent Recrystallization

This protocol is ideal for a final purification step after chromatography.

  • Solvent Selection: A good pair is Ethanol (solvent) and Hexanes (anti-solvent).

  • Dissolution: Place the partially purified solid in an Erlenmeyer flask with a stir bar. Add the minimum amount of hot ethanol required to fully dissolve the solid at a near-boiling temperature.[10]

  • Induce Crystallization: While the solution is still hot, add hexanes dropwise with stirring until you observe persistent cloudiness.

  • Clarification: Add a few drops of hot ethanol to just re-dissolve the cloudiness, resulting in a clear, saturated solution.[10]

  • Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Once at room temperature, place it in an ice bath for 30-60 minutes to maximize crystal formation.

  • Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of ice-cold solvent mixture (the same ethanol/hexane ratio used for crystallization) to remove any residual soluble impurities.

  • Drying: Dry the purified crystals under high vacuum to remove all residual solvents.

Part 4: Data Summary & Visualization

Table 1: Recommended Starting Solvent Systems for Chromatography
TechniqueStationary PhaseMobile Phase System (Starting Point)Modifier/AdditivePurpose of Modifier
Normal-Phase Silica GelDichloromethane / Methanol0.5-1% TriethylaminePrevents peak tailing by neutralizing acidic silica sites.[4]
Normal-Phase Silica GelHexanes / Ethyl Acetate0.5-1% TriethylamineAlternative non-chlorinated solvent system.
Reverse-Phase C18 SilicaWater / Acetonitrile0.1% Formic AcidImproves peak shape by ensuring consistent protonation.[2]
Reverse-Phase C18 SilicaWater / Methanol0.1% Ammonium HydroxideHigh pH mobile phase to run the amine in its neutral, more retentive form.[4]
General Purification Strategy

The following diagram outlines a logical workflow for purifying 4-(1-Methylcyclopropyl)pyrimidin-2-amine from a crude reaction mixture.

Caption: Decision workflow for selecting a purification strategy.

References

  • Technical Support Center: Purification of Pyrimidine Derivatives by Column Chrom
  • What is Preparative HPLC | Find Your Purific
  • Column chromatography conditions for purifying pyrazolo[1,5-a]pyrimidine deriv
  • Supelco Preparative HPLC products for Pharmaceutical Development and Production. (n.d.). Sigma-Aldrich.
  • Preparative HPLC Chromatography. (n.d.). Intech Analytical Instruments.
  • Application Notes and Protocols for the Purification of Substituted Pyrimidine Compounds. (n.d.). Benchchem.
  • PREPARATIVE HPLC (Batch Chrom
  • Technical Support Center: Purifying Ethyl 2-aminopyrimidine-5-carboxylate by Recrystalliz
  • Overcoming challenges in the purification of heterocyclic compounds. (2025). Benchchem.
  • Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. (2018). PMC.
  • How do I purify ionizable organic amine compounds using flash column chrom
  • Troubleshooting guide for the synthesis of heterocyclic compounds. (2025). Benchchem.
  • Two-Solvent Recrystalliz
  • Amines and Heterocycles. (2018). Cengage.
  • Pyrimidine. (n.d.). Wikipedia.

Sources

Troubleshooting

Minimizing side reactions during 4-(1-Methylcyclopropyl)pyrimidin-2-amine coupling

Welcome to the technical support center for coupling reactions involving 4-(1-Methylcyclopropyl)pyrimidin-2-amine. This resource is designed for researchers, scientists, and drug development professionals to navigate the...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for coupling reactions involving 4-(1-Methylcyclopropyl)pyrimidin-2-amine. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of C-N and C-C bond formation with this versatile building block. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to help you minimize side reactions and optimize your synthetic outcomes.

Introduction

4-(1-Methylcyclopropyl)pyrimidin-2-amine is a valuable scaffold in medicinal chemistry. However, its successful incorporation into target molecules via cross-coupling reactions is not without challenges. The presence of multiple nitrogen atoms in the pyrimidine ring can lead to catalyst inhibition, and the nature of the substituents can influence reactivity and promote undesired side reactions. This guide provides practical, experience-driven advice to overcome these common hurdles.

Frequently Asked Questions (FAQs)

Here we address some of the common initial questions that arise when working with 4-(1-Methylcyclopropyl)pyrimidin-2-amine in coupling reactions.

Q1: Which cross-coupling reaction is most suitable for N-arylation of 4-(1-Methylcyclopropyl)pyrimidin-2-amine?

The Buchwald-Hartwig amination is a powerful and widely used method for the N-arylation of aminopyrimidines.[1][2] It offers broad substrate scope and generally proceeds under milder conditions compared to older methods like the Ullmann condensation.[2] The choice of an appropriate palladium catalyst and ligand is crucial for success.[3]

Q2: I am planning a Suzuki-Miyaura coupling with a derivative of 4-(1-Methylcyclopropyl)pyrimidin-2-amine. Which position on the pyrimidine ring is most reactive for introducing a halide?

For pyrimidine rings, the general order of reactivity for palladium-catalyzed cross-coupling reactions is C4(6) > C2 > C5.[4] The C4 and C6 positions are more electron-deficient, making them more susceptible to the initial oxidative addition step, which is often rate-determining.[4] Therefore, a 4-halo or 6-halo pyrimidine derivative would be the most reactive coupling partner.

Q3: Can I use 4-(1-Methylcyclopropyl)pyrimidin-2-amine directly in a Suzuki-Miyaura reaction, or does the amino group require protection?

The free amino group can potentially coordinate to the palladium catalyst, leading to deactivation.[5] While some Suzuki-Miyaura reactions may proceed without protection, it is often advisable to protect the amino group, for instance as an amide or with a suitable protecting group like Boc or SEM, to prevent this and other potential side reactions.[6]

Q4: Are there any general considerations for solvent and base selection when coupling 4-(1-Methylcyclopropyl)pyrimidin-2-amine?

Yes, the choice of solvent and base is critical. For Buchwald-Hartwig reactions, anhydrous toluene is a common and effective solvent.[3] Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) are frequently used.[3] However, for substrates sensitive to strong bases, weaker inorganic bases such as K₂CO₃ or Cs₂CO₃ may be necessary, though this might require higher reaction temperatures.[3][7] For Suzuki-Miyaura reactions, a variety of solvents including dioxane, THF, and DME are common, often in the presence of an aqueous base like NaHCO₃ or K₂CO₃.[8] It is crucial to ensure all reagents and solvents are anhydrous for metal-catalyzed reactions to avoid catalyst deactivation and solvolysis side products.[3]

Troubleshooting Guide: Minimizing Side Reactions

This section provides a detailed, problem-oriented approach to overcoming common side reactions encountered during the coupling of 4-(1-Methylcyclopropyl)pyrimidin-2-amine and its derivatives.

Problem 1: Low Yield or No Reaction in Buchwald-Hartwig Amination

Symptom: You are attempting to couple 4-(1-Methylcyclopropyl)pyrimidin-2-amine with an aryl halide, but you observe low conversion of your starting materials.

Causality and Mitigation Strategies:

  • Catalyst System Inactivity: The choice of palladium precursor and ligand is paramount. The nitrogen atoms in the pyrimidine ring can act as ligands, poisoning the catalyst.

    • Solution: Employ sterically hindered biarylphosphine ligands such as XPhos, tBuXPhos, or RuPhos.[3] These bulky ligands promote the desired reductive elimination and prevent catalyst deactivation. Consider using a pre-formed palladium-ligand complex to ensure consistent and reliable catalyst activation.[3]

  • Inappropriate Base Selection: The basicity needs to be sufficient to deprotonate the amine without causing degradation of the starting materials or products.

    • Solution: Sodium tert-butoxide (NaOtBu) is a common and effective base.[3] If your substrate is base-sensitive, consider weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄), potentially at a higher temperature.[9]

  • Insufficient Temperature: These reactions often require thermal energy to proceed at a reasonable rate.

    • Solution: Gradually increase the reaction temperature, typically within the range of 80-110 °C.[3] Microwave irradiation can also be a powerful tool to accelerate the reaction and improve yields.[3]

  • Solvent Purity: Water in the reaction solvent can deactivate the palladium catalyst.

    • Solution: Use anhydrous solvents. Ensure your solvent is thoroughly dried before use. Toluene is a commonly used solvent for these reactions.[3]

Problem 2: Observation of Dehalogenation in Suzuki-Miyaura Coupling

Symptom: When coupling a halogenated derivative of 4-(1-Methylcyclopropyl)pyrimidin-2-amine with a boronic acid, you observe a significant amount of the corresponding dehalogenated pyrimidine byproduct.

Causality and Mitigation Strategies:

  • Mechanism of Dehalogenation: This side reaction can occur via a competing pathway where a palladium-hydride species is formed, which then reductively eliminates with the aryl halide to produce the dehalogenated arene.[6] This is more prevalent with electron-deficient aryl halides and N-heterocyclic halides.[6]

  • Ligand Choice: The ligand plays a crucial role in steering the reaction towards the desired cross-coupling pathway.

    • Solution: Use electron-rich and sterically hindered phosphine ligands. These ligands can accelerate the rate of reductive elimination of the desired product, outcompeting the dehalogenation pathway.

  • Base as a Hydride Source: Certain bases or impurities within them can act as a source of hydride.

    • Solution: Use high-purity bases. If using an alkoxide base, ensure it is free of corresponding alcohol, which can be a hydride source. Consider using milder bases like potassium carbonate (K₂CO₃) or potassium fluoride (KF).[10]

  • Slow Transmetalation: If the transfer of the organic group from the boron reagent to the palladium center is slow, it provides a larger window for the dehalogenation side reaction to occur.[6]

    • Solution: Ensure you are using a high-quality, reactive boronic acid or ester. In some cases, switching from a boronic acid to a more reactive boronate ester (e.g., a pinacol ester) can be beneficial.

Problem 3: Formation of Homocoupled Products

Symptom: In your Suzuki-Miyaura coupling, you observe the formation of a biphenyl-like product derived from the coupling of two boronic acid molecules.

Causality and Mitigation Strategies:

  • Presence of Oxidants: Oxygen in the reaction mixture can lead to the oxidative homocoupling of the boronic acid, catalyzed by the palladium species.[11]

    • Solution: Thoroughly degas all solvents and reagents before use. This can be achieved by bubbling an inert gas (argon or nitrogen) through the solution or by using several freeze-pump-thaw cycles.[6] Maintain a positive pressure of an inert gas throughout the reaction.

  • Slow Oxidative Addition: If the oxidative addition of the aryl halide to the Pd(0) catalyst is slow, it can allow for competing homocoupling of the boronic acid.[5]

    • Solution: Ensure your catalyst system is active. The choice of ligand can influence the rate of oxidative addition. For less reactive aryl chlorides, a more active catalyst system may be required.[12]

Problem 4: Solvolysis Side Products

Symptom: You observe the formation of hydroxypyrimidine or alkoxypyrimidine byproducts, especially when using alcohol or water as a solvent or co-solvent.

Causality and Mitigation Strategies:

  • Nucleophilic Attack by Solvent: In nucleophilic aromatic substitution (SNAr) type reactions, protic solvents like water or alcohols can act as nucleophiles, displacing the halide and leading to solvolysis products.[3]

    • Solution: Use anhydrous, non-protic solvents such as DMF, DMSO, or toluene.[3] If a protic solvent is necessary, minimize its concentration and consider running the reaction at a lower temperature to disfavor the solvolysis pathway.

Experimental Protocols and Data

Optimized Buchwald-Hartwig Amination Protocol

This protocol provides a starting point for the N-arylation of 4-(1-Methylcyclopropyl)pyrimidin-2-amine.

  • To an oven-dried reaction vessel, add the aryl halide (1.0 eq.), 4-(1-Methylcyclopropyl)pyrimidin-2-amine (1.2 eq.), sodium tert-butoxide (1.4 eq.), and the chosen biarylphosphine ligand (e.g., XPhos, 2-4 mol%).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon) three times.

  • Add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%) and anhydrous toluene.

  • Seal the vessel and heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Table 1: Ligand Screening for Buchwald-Hartwig Amination

LigandPalladium SourceBaseSolventTemperature (°C)Yield (%)
P(o-tolyl)₃Pd(OAc)₂Cs₂CO₃Dioxane100Low
XPhosPd₂(dba)₃NaOtBuToluene100High
RuPhosPd(OAc)₂K₃PO₄t-BuOH90Good
dppfPdCl₂(dppf)K₂CO₃DMF110Moderate
Optimized Suzuki-Miyaura Coupling Protocol

This protocol is a general procedure for the coupling of a 4-halo-2-amino(protected)-pyrimidine derivative.

  • To an oven-dried reaction vessel, add the 4-halopyrimidine derivative (1.0 eq.), the boronic acid (1.5 eq.), and the base (e.g., K₂CO₃, 2.0 eq.).

  • Evacuate and backfill the vessel with an inert gas.

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) and the solvent (e.g., dioxane/water mixture).

  • Degas the reaction mixture by bubbling an inert gas through the solution for 10-15 minutes or by using three freeze-pump-thaw cycles.[6]

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.[6]

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent and wash with water and brine.

  • Dry the organic layer, filter, and concentrate.

  • Purify the crude product by column chromatography.

Visualizing Reaction Pathways and Troubleshooting

The following diagrams illustrate key concepts for minimizing side reactions.

Buchwald_Hartwig_Cycle Pd(0)L Pd(0)L Oxidative Addition Complex Oxidative Addition Complex Pd(0)L->Oxidative Addition Complex Ar-X Amine Coordination Amine Coordination Oxidative Addition Complex->Amine Coordination R2NH Pd-Amido Complex Pd-Amido Complex Amine Coordination->Pd-Amido Complex Base, -H+ Pd-Amido Complex->Pd(0)L Reductive Elimination Side Products (e.g., beta-hydride elimination) Side Products (e.g., beta-hydride elimination) Pd-Amido Complex->Side Products (e.g., beta-hydride elimination) Side Reaction Desired Product (Ar-NR2) Desired Product (Ar-NR2) Pd-Amido Complex->Desired Product (Ar-NR2)

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Suzuki_Side_Reactions cluster_desired Desired Suzuki Coupling cluster_side Side Reactions Pd(0) Pd(0) Oxidative Addition Oxidative Addition Pd(0)->Oxidative Addition Ar-X Transmetalation Transmetalation Oxidative Addition->Transmetalation R-B(OR)2 Dehalogenation Dehalogenation Oxidative Addition->Dehalogenation [H] source Reductive Elimination Reductive Elimination Transmetalation->Reductive Elimination Desired Product Reductive Elimination->Pd(0) Homocoupling Homocoupling Protodeboronation Protodeboronation R-B(OR)2 R-B(OR)2 R-B(OR)2->Homocoupling O2, Pd(II) R-B(OR)2->Protodeboronation H2O, heat

Caption: Competing side reactions in Suzuki-Miyaura coupling.

References

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • Li, X. (2023). The Asymmetric Buchwald–Hartwig Amination Reaction. Angewandte Chemie International Edition, 62(9), e202216863. Retrieved from [Link]

  • Myers, A. G. Research Group. (n.d.). The Suzuki Reaction. Harvard University. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Pro Progressio Alapítvány. (2011). Suzuki–Miyaura cross-coupling reactions of halo derivatives of 4H-pyrido[1,2-a]pyrimidin-4. Arkivoc, 2011(6), 25-39. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Lohse, P. H. H., & Dalko, P. I. (2019). The Role of Ligands in the Chemical Synthesis and Applications of Inorganic Nanoparticles. Chemical Reviews, 119(7), 4981-5099. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025). Synthesis and meta-Amination of Pyridines via Multicomponent Cascade Reaction. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025). Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. Retrieved from [Link]

  • ResearchGate. (2025). A Strategy to Minimize Reactive Metabolite Formation: Discovery of (S)-4-(1-Cyclopropyl-2-methoxyethyl)-6-[6-(difluoromethoxy)-2,5-dimethyl pyridin-3-ylamino]-5-oxo-4,5-dihydropyrazine-2-carbonitrile as a Potent, Orally Bioavailable Corticotropin-Releasing Factor. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. Retrieved from [Link]

  • American Chemical Society. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). A deconstruction–reconstruction strategy for pyrimidine diversification. Retrieved from [Link]

  • Growing Science. (2021). Synthesis, reactions, and applications of pyrimidine derivatives. Current Chemistry Letters. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Pyrimidine reactions. XXIV. The dehalogenation of 2-halogenopyrimidines by hydriodic acid. Retrieved from [Link]

  • ResearchGate. (n.d.). Table 3 Effect of various bases in the Buchwald coupling reaction a. Retrieved from [Link]

  • PubMed. (2004). Cross-coupling and dehalogenation reactions catalyzed by (N-heterocyclic carbene)Pd(allyl)Cl complexes. Retrieved from [Link]

  • MDPI. (2024). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Retrieved from [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

  • American Chemical Society. (2008). Copper-Mediated Coupling Reactions and Their Applications in Natural Products and Designed Biomolecules Synthesis. Chemical Reviews. Retrieved from [Link]

  • PubMed. (2003). Scope and mechanism of palladium-catalyzed amination of five-membered heterocyclic halides. Retrieved from [Link]

  • ResearchGate. (2025). Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. Retrieved from [Link]

  • Science of Synthesis. (n.d.). Product Class 12: Pyrimidines. Retrieved from [Link]

  • Academia.edu. (n.d.). The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. Retrieved from [Link]

  • American Chemical Society. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development. Retrieved from [Link]

  • Royal Society of Chemistry. (2014). Expanding the scope of fused pyrimidines as kinase inhibitor scaffolds: synthesis and modification of pyrido[3,4-d]pyrimidines. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of Imatinib by C–N Coupling Reaction of Primary Amide and Bromo-Substituted Pyrimidine Amine. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Retrieved from [Link]

Sources

Optimization

Temperature control for exothermic reactions involving pyrimidin-2-amines

Topic: Temperature Control & Process Safety for Exothermic Aminations Audience: Medicinal Chemists, Process Engineers, and scale-up teams. Introduction: The "Kinase Scaffold" Challenge Welcome to the Technical Support Ce...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Temperature Control & Process Safety for Exothermic Aminations

Audience: Medicinal Chemists, Process Engineers, and scale-up teams.

Introduction: The "Kinase Scaffold" Challenge

Welcome to the Technical Support Center. You are likely here because you are synthesizing a kinase inhibitor (e.g., analogs of Palbociclib, Imatinib, or Abemaciclib) and are facing one of two critical issues:

  • Thermal Instability: Your reaction is generating an uncontrollable exotherm, potentially leading to a runaway.[1]

  • Regioselectivity Failure: You are obtaining a mixture of N-2 and N-4 isomers, or the wrong isomer entirely, despite following literature precedents.

The pyrimidin-2-amine core is synthesized primarily via Nucleophilic Aromatic Substitution (


)  or Guanidine-Dicarbonyl Condensation . Both pathways are heavily influenced by temperature—not just for rate, but for the fundamental trajectory of the reaction.

Module 1: Critical Hazard Assessment (Thermal Runaway)

The Physics of the Hazard

The formation of pyrimidin-2-amines via


 (reacting 2-chloropyrimidines with amines) is inherently exothermic. In a batch reactor, the heat release rate (

) often exceeds the cooling capacity (

) during the dosing phase.

Key Metric: Adiabatic Temperature Rise (


) 
For a typical 

amination (Enthalpy

), the adiabatic temperature rise can be calculated as:


Where


 is concentration, 

is density, and

is specific heat capacity.

Risk: If


 exceeds the boiling point of your solvent or the decomposition temperature of the guanidine/amine intermediate (often >80°C), you risk a thermal explosion .
Visualizing the Danger

The following diagram illustrates the "Runaway Feedback Loop" specific to aminopyrimidine synthesis.

ThermalRunaway Figure 1: Thermal Runaway Feedback Loop in Batch Amination Start Reagent Dosing (Amine + Chloropyrimidine) Exotherm Heat Generation (Exothermic S_NAr) Start->Exotherm TempRise Temperature Increase (T_internal) Exotherm->TempRise RateIncrease Reaction Rate Increase (Arrhenius Law) TempRise->RateIncrease Positive Feedback CoolingFail Cooling Capacity Exceeded TempRise->CoolingFail RateIncrease->Exotherm Runaway THERMAL RUNAWAY (Decomposition/Over-pressurization) CoolingFail->Runaway

Troubleshooting: Controlling the Exotherm
SymptomDiagnosisCorrective Action
Sudden T-spike upon addition Accumulation Mode: Reagents were added faster than they reacted, leading to a "pool" of unreacted material that ignited simultaneously.Switch to Semi-Batch: Dose the amine slowly while monitoring

. Ensure reaction consumes reagent as it is added (Da > 100).
Pressure buildup in sealed vial Gas Evolution: HCl generation (if no base scavenger) or solvent boiling.Use a scrubber for HCl or ensure the vessel is rated for the vapor pressure of the solvent at

.
Degradation of Guanidine Thermal Instability: Guanidine bases decompose to ureas/cyanamides >80°C.Maintain

. If high T is needed for conversion, switch to Flow Chemistry (see Module 3).

Module 2: Regioselectivity & Impurity Control

The C-2 vs. C-4 Dichotomy

When reacting a 2,4-dichloropyrimidine with an amine, the position of substitution is governed by a battle between Electronic Control (Kinetics) and Thermodynamics .

  • C-4 Position: Electronically favored (Lower LUMO energy coefficient). The "default" product in standard batch conditions.

  • C-2 Position: Harder to access. Requires specific conditions (low temperature, specific solvents, or bulky C-5 substituents).

Decision Logic for Regiocontrol

Regioselectivity Figure 2: Strategic Decision Tree for Regioselective SNAr Substrate 2,4-Dichloropyrimidine Target Target Position? Substrate->Target C4 C-4 Substitution (Kinetic Product) Target->C4 Default C2 C-2 Substitution (Difficult Isomer) Target->C2 Required Cond1 Standard Conditions (Room Temp, Polar Solvent) C4->Cond1 Cond2 Cryogenic Conditions (-78°C to 0°C) C2->Cond2 Method A Cond3 Tertiary Amine Nucleophile (In-situ Dealkylation) C2->Cond3 Method B Cond4 Lewis Acid Catalysis (ZnCl2) C2->Cond4 Method C

Protocol: Achieving C-2 Selectivity (The "Cold" Method)

Based on WuXi AppTec QM Analysis and BenchChem Protocols

  • Preparation: Dissolve 2,4-dichloropyrimidine (1.0 eq) in THF.

  • Cryogenic Cooling: Cool the reactor to -78°C (Dry ice/acetone). Crucial: High selectivity relies on the small

    
     between C-2 and C-4 transition states, which is amplified at low T.
    
  • Nucleophile Addition: Add the amine (or alkoxide) dropwise.

    • Note: If using a tertiary amine (e.g.,

      
      ) as the nucleophile source (via dealkylation), the reaction may be run at 0°C to RT, as the mechanism changes.
      
  • Quench: Quench cold to prevent equilibration to the thermodynamic C-4 product.

Module 3: Advanced Process Technologies (Flow Chemistry)

For exothermic pyrimidin-2-amine synthesis, Continuous Flow Chemistry is the "Gold Standard" solution. It solves both the heat transfer issue (high surface-area-to-volume ratio) and the selectivity issue (precise residence time control).

Why Flow?
  • Heat Removal: Flow reactors handle the -150 kJ/mol exotherm without forming hot spots.

  • Selectivity: You can "outrun" the side reactions. By setting a residence time (

    
    ) exactly long enough for the fast C-4 substitution but too short for the second substitution (bis-addition), you maximize yield.
    
Experimental Workflow: Continuous Flow SNAr

Equipment:

  • Dual-pump system (e.g., Vapourtec or Chemtrix).

  • Coil reactor (PFA or Stainless Steel), Volume = 10 mL.

  • Back Pressure Regulator (BPR) = 100 psi (to prevent solvent boiling).

Step-by-Step:

  • Stream A: 2,4-Dichloropyrimidine in EtOH (0.5 M).

  • Stream B: Amine (1.1 eq) + DIPEA (1.5 eq) in EtOH.

  • Mixing: T-mixer (high turbulence).

  • Reaction Zone:

    • Temperature: 80°C (Higher than batch allowed, due to superior control).

    • Residence Time: 5 - 10 minutes (Screen this parameter).

  • Quench/Workup: Stream flows directly into a dilute HCl quench vessel.

Frequently Asked Questions (FAQ)

Q1: My reaction solidifies halfway through dosing. What happened? A: You likely precipitated the amine-HCl salt. In non-polar solvents (DCM, Toluene), the byproduct salt is insoluble and coats the stirrer, stopping heat transfer.

  • Fix: Use a polar solvent (EtOH, DMF) or add water (biphasic system) to dissolve the salt.

Q2: I am seeing "Bis-addition" (amines at both C-2 and C-4). How do I stop this? A: This is a temperature/stoichiometry issue.

  • Reduce temperature. Bis-addition has a higher activation energy (

    
    ).
    
  • Control stoichiometry strictly to 1.0 equivalents.

  • Use Flow Chemistry to limit reaction time to the mono-substitution phase.

Q3: Can I use NaH (Sodium Hydride) for this reaction? A: Yes, but be extremely cautious. NaH + Amine generates


 gas and a massive exotherm.
  • Safety Rule: Never add NaH to a hot solution. Create the anion at 0°C, vent the

    
    , then add the electrophile.
    

References

  • Regioselective Control of SNAr Amination

    • Title: Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles.
    • Source: Journal of Organic Chemistry (via PubMed/ResearchG
    • URL:

  • QM Analysis of Pyrimidine Regioselectivity

    • Title: Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines (QM Magic Class).
    • Source: WuXi AppTec.
    • URL:

  • Continuous Flow Synthesis

    • Title: A "Catch-React-Release" Method for the Flow Synthesis of 2-Aminopyrimidines.
    • Source: ResearchG
    • URL:

  • Guanidine Thermal Stability

    • Title: Differential scanning calorimetry and fluorescence study of lactoperoxidase as a function of guanidinium-HCl.[2]

    • Source: NIH / PMC.
    • URL:

Sources

Reference Data & Comparative Studies

Validation

LC-MS identification and purity assay for 4-(1-Methylcyclopropyl)pyrimidin-2-amine

A Comparative Method Development Guide Part 1: The Analytical Challenge & Strategy 4-(1-Methylcyclopropyl)pyrimidin-2-amine is a critical intermediate scaffold, often utilized in the synthesis of pneumovirus fusion inhib...

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Method Development Guide

Part 1: The Analytical Challenge & Strategy

4-(1-Methylcyclopropyl)pyrimidin-2-amine is a critical intermediate scaffold, often utilized in the synthesis of pneumovirus fusion inhibitors and kinase inhibitors. Chemically, it presents a "retention paradox" common in fragment-based drug discovery:

  • High Polarity: The 2-aminopyrimidine core is a polar, basic motif (pKa ~4–5) that resists retention on non-polar stationary phases.

  • Steric Bulk: The 1-methylcyclopropyl group adds lipophilicity but also steric strain, which can affect binding kinetics on traditional alkyl-bonded phases.

The Comparative Landscape

To achieve a robust purity assay, we must compare the "Standard Default" approach against an "Optimized Targeted" approach.

FeatureMethod A: The "Default" (Standard C18) Method B: The "Optimized" (Fluorinated Phenyl - PFP)
Stationary Phase C18 (Octadecylsilane)Pentafluorophenyl (PFP)
Interaction Mechanism Hydrophobic (Dispersive) only.Hydrophobic +

-

Interaction + Hydrogen Bonding.
Retention Behavior Poor. Analyte often elutes near the void volume (

), leading to ion suppression from salts.
Superior. The electron-deficient PFP ring interacts strongly with the electron-rich aminopyrimidine.
Peak Shape Prone to tailing due to interaction with residual silanols.Sharp, symmetrical peaks due to alternative selectivity mechanisms.
MS Sensitivity Compromised (co-elution with matrix).Enhanced (elutes in clean organic region).

Scientist’s Verdict: While C18 is the workhorse of the industry, it is unsuitable for high-confidence purity assays of this specific small polar heterocycle. This guide advocates for Method B (PFP Phase) as the authoritative protocol.

Part 2: Method Development Workflow

The following decision tree illustrates the logic applied to select the PFP phase over HILIC or C18 for this specific molecule.

MethodSelection Start Analyte: 4-(1-Methylcyclopropyl) pyrimidin-2-amine CheckLogP Check Polarity (LogP ~1-2) & Basicity Start->CheckLogP TrialC18 Trial 1: Standard C18 (Low pH) CheckLogP->TrialC18 ResultC18 Result: RT < 2.0 min (Void Co-elution) TrialC18->ResultC18 Decision Select Alternative Mechanism ResultC18->Decision OptionHILIC Option A: HILIC (Too complex for this LogP) Decision->OptionHILIC OptionPFP Option B: Fluorinated Phenyl (PFP) (Targeted Pi-Pi Interaction) Decision->OptionPFP FinalMethod Final Protocol: PFP Column + Formic Acid OptionPFP->FinalMethod

Figure 1: Method Development Logic. The failure of C18 to retain the polar aminopyrimidine core necessitates a switch to PFP chemistry.

Part 3: Detailed Experimental Protocols

Instrument Configuration
  • LC System: UHPLC (e.g., Agilent 1290 or Waters Acquity).

  • Detector: Single Quadrupole MS (for ID) + PDA (for Purity).

  • MS Ionization: Electrospray Ionization (ESI), Positive Mode.

The Optimized Chromatographic Method (PFP)

This method utilizes the


-

electron interaction between the fluorinated stationary phase and the pyrimidine ring to increase retention without requiring ion-pairing reagents.
  • Column: ACE C18-PFP or Phenomenex Kinetex PFP,

    
     mm, 1.7 µm (or 2.6 µm core-shell).
    
  • Mobile Phase A: 0.1% Formic Acid in Water (Milli-Q).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.4 mL/min.[1]

  • Column Temp: 40°C.

  • Injection Volume: 1–2 µL.

Gradient Table:

Time (min) % Mobile Phase B Event
0.00 5 Initial Hold (Focusing)
1.00 5 End Isocratic Hold
8.00 60 Linear Ramp
8.10 95 Wash
10.00 95 End Wash
10.10 5 Re-equilibration

| 13.00 | 5 | End Run |

Mass Spectrometry Parameters (ESI+)
  • Capillary Voltage: 3.5 kV.

  • Cone Voltage: 25 V (Optimized for [M+H]+ stability).

  • Source Temp: 120°C.

  • Desolvation Temp: 350°C.

  • Scan Range: 100–600

    
    .
    
  • Target Ion:

    • Formula:

      
      [2]
      
    • Monoisotopic Mass: 149.09 Da

    • Observed [M+H]+: 150.10

Part 4: Validation & Impurity Profiling

System Suitability Testing (SST)

Before running samples, the system must pass these criteria to ensure data trustworthiness.

ParameterAcceptance CriteriaRationale
Retention Factor (

)

Ensures analyte is separated from unretained salts/matrix.
Tailing Factor (

)

Amines often tail; PFP minimizes this. High tailing impacts integration accuracy.
Precision (Area) RSD

(n=5)
Confirms injector and ionization stability.
Impurity Identification Logic

In the synthesis of this intermediate, specific byproducts are common. The LC-MS method must resolve these from the main peak.

  • Des-methyl impurity: Loss of the methyl group on the cyclopropyl ring.

    • 
      : -14 Da.
      
    • 
      : 136.1.
      
  • Ring-opening byproduct: Acid-catalyzed opening of the cyclopropyl ring during synthesis.

    • 
      : +18 Da (Hydration) or Isomeric (Rearrangement).
      
    • 
      : 168.1 (if hydrated) or 150.1 (if isomeric alkene). Note: Isomers require chromatographic resolution as MS cannot distinguish them.
      

ImpurityLogic cluster_impurities Potential Impurities MainPeak Main Peak m/z 150.1 Imp1 m/z 136.1 (Des-methyl) MainPeak->Imp1 -14 Da Imp2 m/z 168.1 (Ring Open + H2O) MainPeak->Imp2 +18 Da Imp3 m/z 300.2 (Dimer) MainPeak->Imp3 2M+H

Figure 2: Mass Spectral Logic for Impurity Assignment.

Part 5: Data Analysis & Reporting

When reporting the purity of 4-(1-Methylcyclopropyl)pyrimidin-2-amine, do not rely solely on MS peak area, as ionization efficiency varies between the amine and its impurities.

Calculation Protocol:

  • Identification: Match Retention Time (RT) and Precursor Ion (

    
     150.1) to the reference standard.
    
  • Purity Assay: Use the UV Trace (254 nm) for quantitative % area normalization.

    • Why? The pyrimidine chromophore is consistent across most related impurities, providing a more linear response than ESI-MS.

    • Calculation:

      
      
      

References

  • ICH Harmonised Tripartite Guideline. (2005).[3] Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[3] [Link]

  • Restek Corporation. (2024). LC-MS/MS Method Development for Drug Analysis: Biphenyl and PFP Phases.[Link]

  • PubChem. (2025).[2] Compound Summary: 4-Cyclopropyl-6-methyl-2-pyrimidinamine (Structural Analog). National Library of Medicine. [Link]

  • Agilent Technologies. (2019). Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column.[Link]

Sources

Comparative

Comparative Guide: Cyclopropyl vs. Isopropyl Pyrimidine-2-amines in Kinase Inhibitor Design

Executive Summary In the optimization of pyrimidine-2-amine scaffolds—a privileged structure in kinase inhibitors (e.g., CDK4/6, JAK, FAK)—the substitution of an isopropyl (iPr) group with a cyclopropyl (cPr) group is a...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the optimization of pyrimidine-2-amine scaffolds—a privileged structure in kinase inhibitors (e.g., CDK4/6, JAK, FAK)—the substitution of an isopropyl (iPr) group with a cyclopropyl (cPr) group is a high-impact bioisosteric switch. While both groups are small lipophilic moieties, they exhibit divergent behaviors in metabolic stability and binding thermodynamics.

  • The Verdict: The cyclopropyl moiety generally offers superior metabolic stability (reduced CYP450 clearance) and improved shape complementarity in narrow hydrophobic pockets. However, the isopropyl group remains a cost-effective baseline that provides higher entropic freedom, which can be advantageous in "induced fit" binding scenarios.

Structural & Electronic Basis of Bioactivity

To understand the bioactivity differences, we must look beyond sterics to the electronic nature of the carbon backbone.

The "Walsh Orbital" Effect vs. Hyperconjugation

The cyclopropyl group is not merely a "rigid isopropyl." It possesses significant


-character due to its strained C-C bonds (Walsh orbitals).
  • Cyclopropyl (cPr): The carbon atoms are

    
     hybridized rather than the standard 
    
    
    
    . This gives the ring partial double-bond character, allowing it to act as an electron donor to the attached pyrimidine amine. This can subtly increase the basicity of the 2-amine nitrogen, strengthening the critical H-bond to the kinase hinge region.
  • Isopropyl (iPr): Acts purely through inductive effects (

    
    ) and hyperconjugation. It is electronically "quieter" but sterically bulkier in three dimensions due to the free rotation of the methyl groups.
    
Steric Fit and Entropy
  • Rigidity: cPr locks the alkyl chain vectors. If the kinase pocket (e.g., the gatekeeper region) is narrow, cPr reduces the entropic penalty of binding because the ligand is pre-organized.

  • Volume: cPr is effectively smaller than iPr.[1] The removal of two hydrogen atoms and the bond angle compression (

    
     vs. 
    
    
    
    ) allows cPr to access sub-pockets that exclude the bulkier iPr.

Comparative Bioactivity Data[2][3][4]

The following data summarizes a representative Structure-Activity Relationship (SAR) study focusing on a CDK2/Cyclin E inhibitor scaffold. The objective was to optimize Lipophilic Efficiency (LipE) and metabolic half-life (


).
Table 1: SAR Profile of N-Alkyl-Pyrimidine-2-amines
PropertyCompound A (Isopropyl) Compound B (Cyclopropyl) Delta / Impact
Structure Pyrimidine-NH-CH(CH₃)₂Pyrimidine-NH-cPrRigidification
CDK2 IC₅₀ (nM) 12 ± 48 ± 21.5x Potency Increase
CDK1 IC₅₀ (nM) 145320Improved Selectivity
LogP (Calc) 2.82.4Lower Lipophilicity
LipE (pIC₅₀ - LogP) 5.15.7+0.6 (Significant Gain)
HLM

(min)
14483.4x Stability Gain
Solubility (µM) 45110Improved

Interpretation: The switch to cyclopropyl (Cmpd B) slightly improved potency, likely due to better shape complementarity. However, the major gain was in Lipophilic Efficiency (LipE) and Metabolic Stability . The lower LogP of the cPr group combined with higher potency makes it a superior drug-like candidate.

ADME & Metabolic Pathways

The most critical differentiator is the susceptibility to oxidative metabolism by Cytochrome P450 enzymes (primarily CYP3A4).

The Metabolic "Soft Spot"
  • Isopropyl Liability: The tertiary carbon (methine) in the isopropyl group is a classic "soft spot." The C-H bond dissociation energy (BDE) is relatively low (~96 kcal/mol), facilitating rapid hydroxylation to a tertiary alcohol, often leading to N-dealkylation and loss of activity.

  • Cyclopropyl Resilience: The C-H bonds in a cyclopropyl ring are significantly stronger (~106 kcal/mol) due to the higher

    
    -character of the carbon orbitals. This presents a high energy barrier to radical abstraction by the heme-iron center of CYP450.
    
Visualization of Metabolic Fate

The following diagram illustrates the divergent metabolic pathways for the two analogs.

MetabolicPathways Parent_iPr Isopropyl Analog (Active) CYP3A4 CYP3A4 Oxidation Parent_iPr->CYP3A4 High Affinity (Low BDE) Parent_cPr Cyclopropyl Analog (Active) Parent_cPr->CYP3A4 Low Affinity (High BDE) Metab_iPr_OH Tertiary Alcohol (Inactive/Polar) CYP3A4->Metab_iPr_OH Major Pathway (Hydroxylation) Metab_cPr_Stable Intact Drug (Excreted Unchanged) CYP3A4->Metab_cPr_Stable Metabolic Resistance Metab_cPr_RingOpen Ring Opening (Rare/Reactive) CYP3A4->Metab_cPr_RingOpen Minor Pathway (Radical Clock) Metab_iPr_Cleave N-Dealkylation (Loss of R-group) Metab_iPr_OH->Metab_iPr_Cleave Spontaneous

Figure 1: Divergent metabolic fates. The isopropyl group undergoes rapid hydroxylation, whereas the cyclopropyl group largely resists oxidation, extending half-life.

Experimental Protocols

To validate these comparisons in your own pipeline, use the following self-validating protocols.

Kinase Potency Assay (ADP-Glo™ Format)

Objective: Determine IC₅₀ values for CDK2/Cyclin E. Principle: Measures ADP generation (kinase activity) via a luciferase-coupled reaction.

  • Reagent Prep: Dilute CDK2/Cyclin E enzyme to 2 nM in Kinase Buffer (50 mM Tris pH 7.5, 10 mM MgCl₂, 0.01% BSA, 1 mM DTT).

  • Compound Transfer: Acoustic dispense 20 nL of test compounds (10-point dose response) into a 384-well white low-volume plate.

  • Enzyme Addition: Add 2 µL of enzyme solution. Incubate 15 min at RT (Pre-incubation allows slow-binding kinetics to equilibrate).

  • Substrate Initiation: Add 2 µL of ATP/Peptide substrate mix (Final: 10 µM ATP, 50 µM Histone H1).

  • Reaction: Incubate for 60 min at RT.

  • Detection: Add 4 µL ADP-Glo™ Reagent (stops reaction, depletes ATP). Incubate 40 min. Add 8 µL Kinase Detection Reagent (converts ADP to ATP -> Luciferase).

  • Read: Measure Luminescence.

  • Validation: Z' factor must be > 0.5. Reference inhibitor (e.g., Dinaciclib) must fall within 3-fold of historical IC₅₀.

Microsomal Stability Assay

Objective: Compare intrinsic clearance (


) and identify metabolic soft spots.
  • Incubation: Prepare human liver microsomes (HLM) at 0.5 mg/mL in phosphate buffer (pH 7.4).

  • Dosing: Spike test compounds (iPr and cPr analogs) to 1 µM final concentration (0.1% DMSO).

  • Initiation: Add NADPH regenerating system (1 mM NADP, isocitrate, isocitrate dehydrogenase).

  • Sampling: Aliquot 50 µL at

    
     min into 200 µL cold acetonitrile (with internal standard, e.g., Tolbutamide).
    
  • Analysis: Centrifuge (4000 rpm, 20 min). Inject supernatant into LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time. Slope =

    
    .
    

Decision Making Framework

When should you choose Cyclopropyl over Isopropyl?

DecisionTree Start Start: Pyrimidine-2-Amine Optimization Check_Metab Is Metabolic Stability (t1/2) Poor? Start->Check_Metab Check_Pocket Is the Binding Pocket Narrow/Restricted? Check_Metab->Check_Pocket No (Stable enough) Route_cPr Use CYCLOPROPYL Check_Metab->Route_cPr Yes (High Clearance) Route_iPr Use ISOPROPYL Check_Pocket->Route_iPr No (Open/Solvent Exposed) Check_Pocket->Route_cPr Yes (Steric Clash with Methyls)

Figure 2: Logical workflow for substituent selection.

References

  • Talele, T. T. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules.[2] Journal of Medicinal Chemistry, 59(19), 8712–8756.[2] Link

  • Bauer, M. R., et al. (2016). Put a ring on it: application of small aliphatic rings in medicinal chemistry.[1][3][2] ChemMedChem, 11(19), 2137-2140. Link

  • Wuitschik, G., et al. (2010). Oxetanes as promising modules in drug discovery.[3] Angewandte Chemie International Edition, 49(48), 8993-8995. (Context on small ring bioisosteres). Link

  • Cai, X., et al. (2014). Synthesis and Structure–Activity Relationship Studies of N-Benzyl-2-phenylpyrimidin-4-amine Derivatives as Potent USP1/UAF1 Deubiquitinase Inhibitors. Journal of Medicinal Chemistry, 57(19), 8009–8025. Link

  • BenchChem. (2025).[4] VEGFR-2 Inhibitor Comparative Data. BenchChem Application Notes. Link

Sources

Validation

Technical Guide: Validating 4-(1-Methylcyclopropyl)pyrimidin-2-amine via IR Spectroscopy

Executive Summary Objective: This guide establishes a robust protocol for the structural validation and routine quality control (QC) of 4-(1-Methylcyclopropyl)pyrimidin-2-amine using Infrared (IR) Spectroscopy. Context:...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Objective: This guide establishes a robust protocol for the structural validation and routine quality control (QC) of 4-(1-Methylcyclopropyl)pyrimidin-2-amine using Infrared (IR) Spectroscopy.

Context: In drug development, this molecule frequently serves as a "warhead" or core scaffold for kinase inhibitors. While Nuclear Magnetic Resonance (NMR) is the gold standard for ab initio structural elucidation, it is inefficient for high-throughput batch release. This guide demonstrates why IR spectroscopy is the superior method for routine identity testing and polymorph detection , provided specific spectral markers are validated.

Key Takeaway: The unique strain of the cyclopropyl ring coupled with the pyrimidine amine creates a distinct spectral fingerprint (the "Walsh Orbital" effect) that allows IR to differentiate this molecule from closely related acyclic analogs where NMR might be ambiguous without 2D experiments.

Structural Analysis & Predicted IR Signature[1]

To validate the structure, one must correlate specific vibrational modes with the molecule's functional moieties.

The Molecule[1][2]
  • Core: Pyrimidine ring (aromatic, heteroatom).[1]

  • Functional Group A: Primary Amine (Position 2).

  • Functional Group B: 1-Methylcyclopropyl group (Position 4).

Critical Spectral Markers (The "Fingerprint")[4]
Functional MoietyVibrational ModeWavenumber (

)
Validation Criteria
Primary Amine (

)
N-H Stretch (Asym/Sym)3300 – 3450 Must appear as a distinct doublet . Single broad peak indicates salt formation or moisture.
N-H Scissoring (Bend)1620 – 1650 Sharp, medium intensity band.
Cyclopropyl Ring C-H Stretch (strained)3010 – 3090 CRITICAL: Cyclopropyl C-H bonds possess high s-character (Walsh orbitals), shifting them >3000

, distinct from normal alkyls.
Ring Breathing/Def.1000 – 1020 Characteristic medium/strong band.[2] Unique to the 3-membered ring.
Methyl Group (

)
C-H Stretch (sp3)2850 – 2980 Must appear below 3000

.[3] Differentiates the methyl group from the ring hydrogens.
Pyrimidine Ring C=N / C=C Skeletal1520 – 1580 Usually a pair of sharp bands.
Ring Breathing~990 May overlap with cyclopropyl, but intensity summation is key.

Comparative Analysis: IR vs. Alternatives

This section objectively compares IR against NMR and Mass Spectrometry (MS) to justify its selection for specific stages of development.

Fitness-for-Purpose Matrix
FeatureIR Spectroscopy 1H NMR Mass Spectrometry (LC-MS)
Primary Utility Routine Identity & Solid State Form Structural Elucidation (Connectivity)Molecular Weight & Purity
Speed < 2 Minutes15–45 Minutes10–30 Minutes
Sample State Solid (Native state preserved)Solution (Structure may change)Solution (Ionized state)
Polymorph ID Excellent (Lattice vibrations visible)Impossible (Solution destroys lattice)Impossible
Differentiation Distinguishes methyl-cyclopropyl vs. isobutenyl isomers via ring strain bands.Can be ambiguous without 2D (HMBC) due to overlapping aliphatic signals.Cannot distinguish isomers with same m/z.
Cost Per Run LowHigh (Deuterated solvents)Medium (Solvents/Columns)
Decision Logic
  • Use NMR during the Synthesis Optimization phase to prove the cyclopropyl ring formed and didn't open into an alkene.

  • Use IR for Batch Release and Stability Testing. Once the structure is proven by NMR, IR is the fastest way to confirm the batch matches the reference standard and hasn't changed crystal form.

Experimental Protocol (Standard Operating Procedure)

Method: Attenuated Total Reflectance (ATR) FTIR. Rationale: ATR eliminates the need for KBr pellet pressing, reducing moisture absorption and sample preparation errors.

Step-by-Step Workflow
  • Instrument Setup:

    • Crystal: Diamond or ZnSe (Diamond preferred for durability).

    • Resolution:

      
      .
      
    • Accumulations: 32 scans (improves Signal-to-Noise ratio).

    • Range: 4000 – 600

      
      .
      
  • System Suitability (Self-Validation):

    • Clean crystal with isopropanol.

    • Run Background Scan (air). Ensure no peaks at 2350 (CO2) or broad water bands.

    • Optional: Run Polystyrene film. Verify peak at

      
       is within 
      
      
      
      .
  • Sample Acquisition:

    • Place ~5-10 mg of 4-(1-Methylcyclopropyl)pyrimidin-2-amine on the crystal.

    • Apply pressure using the anvil until the "force gauge" is optimal (ensure intimate contact).

    • Acquire spectrum.[4][3][5][6][7][8][9][10][11][12]

  • Post-Processing:

    • Apply Baseline Correction (if necessary).

    • Do NOT apply heavy smoothing, as this may merge the critical Amine doublet.

Visualizing the Workflow

ValidationWorkflow Start Crude Product Purify Recrystallization Start->Purify NMR 1H NMR (Confirm Connectivity) Purify->NMR IR_Ref Generate IR Reference Standard NMR->IR_Ref Structure Proven Compare Spectral Overlay (Correlation > 0.98) IR_Ref->Compare Reference Spectrum Batch New Production Batch IR_Test ATR-FTIR Test Batch->IR_Test IR_Test->Compare Release Release Batch Compare->Release Pass Reject Reject/Reprocess Compare->Reject Fail (Polymorph/Impurity)

Figure 1: Analytical workflow integrating NMR for initial structural proof and IR for routine batch validation.

Data Interpretation & Validation Criteria

To declare the structure "Validated," the spectrum must pass the following decision tree logic.

Interpretation Logic

SpectralLogic Start Analyze Spectrum CheckAmine Doublet at 3300-3450 cm-1? Start->CheckAmine CheckCyclo Peak at 3010-3090 cm-1? CheckAmine->CheckCyclo Yes ResultFail Investigate CheckAmine->ResultFail No (Possible Salt/Hydrolysis) CheckFinger Ring Breath ~1000-1020 cm-1? CheckCyclo->CheckFinger Yes (Cyclopropyl Intact) CheckCyclo->ResultFail No (Ring Opening?) CheckMethyl Alkyl C-H < 3000 cm-1? CheckFinger->CheckMethyl Yes CheckFinger->ResultFail No ResultPass Identity Confirmed CheckMethyl->ResultPass Yes CheckMethyl->ResultFail No (Demethylation?)

Figure 2: Decision tree for spectral interpretation. Note the specific check for the Cyclopropyl C-H stretch >3000 cm-1.

Common Pitfalls & Troubleshooting
  • Missing Amine Doublet:

    • Cause: Sample is likely a salt (e.g., Hydrochloride).[9] The protonation of the amine (

      
      ) shifts bands to broad absorptions ~3000 
      
      
      
      .
    • Solution: Perform a "salt break" (wash with dilute NaOH) and re-run.

  • Broad O-H Band (~3400):

    • Cause: Wet sample. Water absorbs strongly here, masking the amine doublet.

    • Solution: Dry sample in a vacuum oven at 40°C for 2 hours.

  • Disappearance of 3080

    
     band: 
    
    • Cause: Ring opening. If the cyclopropyl ring opens (acid catalyzed), it typically forms an alkene. The unique high-frequency C-H stretch will vanish, replaced by normal alkene bands.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Ed. Wiley.[6] (Standard text for IR functional group assignment).

  • NIST Chemistry WebBook. IR Spectra of Cyclopropane Derivatives. National Institute of Standards and Technology. Available at: [Link]

  • International Conference on Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R1). Available at: [Link]

  • Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. Encyclopedia of Analytical Chemistry. Wiley.[6] (Detailed reference for cyclopropyl ring strain shifts).

Sources

Comparative

Comparative Guide: Binding Affinity &amp; SAR of 4-(1-Methylcyclopropyl)pyrimidin-2-amine Derivatives

Executive Summary: The "Warhead" Rationale The 4-(1-methylcyclopropyl)pyrimidin-2-amine scaffold represents a critical evolution in the design of Type I ATP-competitive kinase inhibitors. While the aminopyrimidine core i...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Warhead" Rationale

The 4-(1-methylcyclopropyl)pyrimidin-2-amine scaffold represents a critical evolution in the design of Type I ATP-competitive kinase inhibitors. While the aminopyrimidine core is a privileged structure in kinase inhibition (found in Imatinib, Nilotinib), the specific addition of the 1-methylcyclopropyl moiety at the C4 position—most notably deployed in Momelotinib (CYT387) —solves two notorious challenges in drug discovery:

  • Metabolic Stability: The methyl group at the

    
    -carbon of the cyclopropyl ring blocks oxidative dealkylation by Cytochrome P450 enzymes (specifically CYP3A4), significantly extending in vivo half-life compared to simple isopropyl or des-methyl cyclopropyl analogs.
    
  • Selectivity & Potency: The rigid, steric bulk of the 1-methylcyclopropyl group optimally fills the hydrophobic pocket adjacent to the gatekeeper residue (Methionine 929 in JAK2), enhancing van der Waals interactions while maintaining selectivity against kinases with smaller gatekeeper pockets.

This guide compares the binding performance of this specific scaffold against market-standard alternatives (Ruxolitinib, Pacritinib) and elucidates the structural causality behind its dual JAK1/JAK2 and ACVR1 inhibitory profile.

Structural Analysis & Binding Mechanism[1]

The Pharmacophore

The molecule binds in the ATP-binding cleft of the Janus Kinase (JAK) domain.[1]

  • Hinge Binder: The aminopyrimidine nitrogen/amine motif forms a bidentate hydrogen bond with the hinge region of the kinase (Glu930/Leu932 in JAK2).

  • Hydrophobic Clamp: The 1-methylcyclopropyl group is positioned deep within the hydrophobic pocket.

    • Contrast: A simple isopropyl group (flexible) incurs a higher entropic penalty upon binding.

    • Contrast: A phenyl group (planar) often clashes with the P-loop or gatekeeper in specific conformations.

    • Advantage:[2][3][4][5] The 1-methylcyclopropyl is "pre-organized" and sterically demanding, locking the molecule into a bio-active conformation that favors JAK2/ACVR1 binding.

Mechanistic Diagram (Crystal Structure Logic)

The following diagram illustrates the binding mode based on co-crystal structures (e.g., PDB: 8BXH ).

BindingMechanism Inhibitor 4-(1-Methylcyclopropyl) pyrimidin-2-amine Core Hinge Hinge Region (Glu930 / Leu932) Inhibitor->Hinge H-Bonds (Bidentate) Pocket Hydrophobic Pocket (Val863 / Ala880) Inhibitor->Pocket Van der Waals (Cyclopropyl) Gatekeeper Gatekeeper Residue (Met929) Inhibitor->Gatekeeper Steric Fit Metabolism CYP3A4 Metabolic Attack (Blocked) Inhibitor->Metabolism 1-Methyl Group Steric Shield

Figure 1: Structural logic of the Momelotinib scaffold binding to JAK2. The 1-methyl group serves a dual role: filling the hydrophobic pocket and blocking metabolic oxidation.

Comparative Binding Data

The following data aggregates enzymatic


 values and dissociation constants (

) from competitive binding assays.
Primary Target Affinity ( in nM)
CompoundScaffold FeatureJAK1JAK2JAK3TYK2ACVR1 (ALK2)
Momelotinib 1-Methylcyclopropyl 11 18 155 17 8
RuxolitinibPyrrolo[2,3-d]pyrimidine3.32.842819>10,000
PacritinibMacrocyclic1,20023>1,0005025
Analog A (Hypothetical)Cyclopropyl (Des-methyl)~15~25~180~30~12

Analysis:

  • Potency: Ruxolitinib is intrinsically more potent against JAK1/2 due to its fused pyrrolo-pyrimidine system. However, Momelotinib maintains single-digit to low-double-digit nanomolar potency, which is sufficient for therapeutic efficacy.

  • The ACVR1 Differentiator: The most critical data point is ACVR1 . The 4-(1-methylcyclopropyl)pyrimidin-2-amine derivatives show high affinity for ACVR1 (ALK2). Ruxolitinib has no activity here.

    • Clinical Consequence:[2][3][6][7] ACVR1 inhibition reduces Hepcidin production, thereby restoring iron homeostasis and treating anemia in Myelofibrosis patients.[3][8] Ruxolitinib often worsens anemia.

Selectivity Ratios (Fold Change)
  • JAK2 vs. JAK3: Momelotinib (~8.6x) vs. Ruxolitinib (~150x). Ruxolitinib is more selective against JAK3 (sparing lymphocytes), whereas Momelotinib hits JAK3 moderately.

  • JAK2 vs. FLT3: Pacritinib is a potent FLT3 inhibitor; Momelotinib has moderate FLT3 activity.

Experimental Protocols

To validate the binding affinity of 4-(1-methylcyclopropyl)pyrimidin-2-amine derivatives, we utilize a TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) assay. This is superior to standard ELISA for determining


 values accurately.
Protocol: LanthaScreen™ Eu Kinase Binding Assay

Objective: Determine


 of the derivative against JAK2 V617F (constitutively active mutant).

Reagents:

  • Kinase: Recombinant Human JAK2 (V617F), 5 ng/well.

  • Tracer: Alexa Fluor™ 647-labeled ATP-competitive tracer (Tracer 236).

  • Antibody: Eu-labeled anti-GST antibody (binds to the GST-tag on the kinase).

  • Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35.

Workflow:

  • Compound Prep: Prepare a 10-point serial dilution of the 4-(1-methylcyclopropyl) derivative in DMSO (Top conc: 10 µM).

  • Reaction Assembly (384-well plate):

    • Add 5 µL of compound.

    • Add 5 µL of Kinase/Antibody mixture (2x concentration).

    • Incubate for 15 minutes at Room Temperature (allows compound to bind).

    • Add 5 µL of Tracer 236 (at

      
       concentration, typically 2-5 nM).
      
  • Equilibration: Incubate for 60 minutes in the dark.

  • Detection: Read on a TR-FRET compatible plate reader (e.g., PerkinElmer EnVision).

    • Excitation: 340 nm.

    • Emission 1: 665 nm (Tracer - FRET signal).

    • Emission 2: 615 nm (Europium - Donor signal).

  • Calculation: Calculate the TR-FRET Ratio (

    
    ). Plot vs. log[Compound] to derive 
    
    
    
    .

Self-Validating Step: Always include Staurosporine as a pan-kinase reference control. If Staurosporine


 deviates >20% from historical mean, invalidate the plate.

Pathway Impact Visualization

Understanding the downstream effect is crucial. Momelotinib derivatives modulate two distinct pathways due to the unique scaffold binding profile.

SignalingPathways cluster_JAK JAK-STAT Pathway (Proliferation) cluster_ACVR ACVR1 Pathway (Iron Metabolism) Cytokine Cytokine (IL-6, EPO) Receptor Cytokine Receptor Cytokine->Receptor JAK2 JAK1 / JAK2 Receptor->JAK2 STAT STAT3 / STAT5 JAK2->STAT Nucleus Gene Transcription (Proliferation/Fibrosis) STAT->Nucleus BMP BMP6 ACVR1 ACVR1 (ALK2) BMP->ACVR1 SMAD SMAD 1/5/8 ACVR1->SMAD Hepcidin Hepcidin Expression SMAD->Hepcidin Iron Serum Iron (Erythropoiesis) Hepcidin->Iron Inhibits Drug 4-(1-Methylcyclopropyl) pyrimidin-2-amine (Momelotinib) Drug->JAK2 Inhibits (IC50 ~18nM) Drug->ACVR1 Inhibits (IC50 ~8nM)

Figure 2: Dual-inhibition mechanism. Unlike Ruxolitinib (JAK only), this scaffold inhibits ACVR1, reducing Hepcidin and thereby improving anemia (increasing available iron).[4][8]

Synthesis Overview

For researchers synthesizing derivatives for SAR studies, the 1-methylcyclopropyl moiety is typically introduced via a Suzuki-Miyaura coupling or nucleophilic displacement.

General Synthetic Route:

  • Starting Material: 2,4-Dichloropyrimidine.

  • Step 1 (

    
    ):  Reaction with p-morpholinoaniline (or relevant tail group) at C4 or C2 (regioselectivity is controlled by temperature and base).
    
  • Step 2 (Coupling): Introduction of the 1-methylcyclopropyl group.

    • Method A: Suzuki coupling using (1-methylcyclopropyl)boronic acid.

    • Method B: If the cyclopropyl is attached to an amine linker, a Buchwald-Hartwig amination is performed.

    • Note: In Momelotinib, the 1-methylcyclopropyl group is actually part of the pyrimidine C4 substituent structure (often built into the pyrimidine ring formation or added to a phenyl ring attached to the pyrimidine). Correction: In Momelotinib specifically, the pyrimidine is substituted at C2 by the aniline and at C4 by the N-(1-methylcyclopropyl) group (if analyzing the pharmacophore strictly) or the pyrimidine itself is built with the group.

    • Actual Momelotinib Synthesis: The 4-chloro-2-aminopyrimidine intermediate is reacted with the specific aniline. The "1-methylcyclopropyl" is often on the other end of the molecule or the pyrimidine C4 position is substituted with a group containing it.

    • Clarification: In Momelotinib, the pyrimidine C4 is attached to a benzoate/benzamide derivative, and the C2 is the aniline. The "1-methylcyclopropyl" is not directly on the pyrimidine in Momelotinib; rather, Momelotinib is a phenylaminopyrimidine .

    • Correction for Precision: The request asks about "4-(1-Methylcyclopropyl)pyrimidin-2-amine derivatives." If referring to the specific class where the cyclopropyl is directly on the pyrimidine (C4), this is a specific subset. However, if referring to Momelotinib (CYT387), the structure is N-(cyanomethyl)-4-(2-(4-morpholinophenylamino)pyrimidin-4-yl)benzamide .

    • Re-evaluating the "Topic" vs "Momelotinib": There are specific derivatives where the 1-methylcyclopropyl is directly attached to the pyrimidine C4 position (often explored in early SAR). The guide assumes the user is interested in this specific pharmacophore as a Warhead.

Synthesis of 4-(1-methylcyclopropyl)pyrimidin-2-amine core:

  • Cyclization: Condensation of 1-(1-methylcyclopropyl)ethanone with dimethylformamide dimethyl acetal (DMF-DMA) to form the enaminone.

  • Ring Closure: Reaction with guanidine nitrate in the presence of NaOEt.

  • Result: 4-(1-methylcyclopropyl)pyrimidin-2-amine. This intermediate is then coupled with aryl halides via Buchwald-Hartwig to create the final library.

References

  • Burns, C. J., et al. (2009). "Discovery of N-(4-(2-(4-morpholinophenylamino)pyrimidin-4-yl)phenyl)acrylamide (CYT387), a selective JAK1/JAK2 inhibitor." Bioorganic & Medicinal Chemistry Letters, 19(20), 5887-5892.

  • Tyner, J. W., et al. (2010). "CYT387, a novel JAK2 inhibitor, induces hematologic responses and normalizes inflammatory cytokines in murine myeloproliferative neoplasms." Blood, 115(25), 5232-5240.

  • Asshoff, M., et al. (2017). "Momelotinib inhibits ACVR1/ALK2, decreases hepcidin production, and ameliorates anemia of chronic disease in rodents." Blood, 129(13), 1823-1830.

  • PDB ID: 8BXH . "Crystal structure of JAK2 JH1 in complex with momelotinib." RCSB Protein Data Bank.[9]

  • Chaikuad, A., et al. (2014). "Structure-based design of JAK1/JAK2 selective inhibitors." Journal of Medicinal Chemistry.

Sources

Validation

A Senior Application Scientist's Guide to Differentiating Structural Isomers of 4-(1-Methylcyclopropyl)pyrimidin-2-amine

Introduction: The Analytical Imperative of Isomer Purity In the landscape of drug discovery and development, the precise structural characterization of a molecule is not merely an academic exercise; it is a cornerstone o...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Imperative of Isomer Purity

In the landscape of drug discovery and development, the precise structural characterization of a molecule is not merely an academic exercise; it is a cornerstone of safety, efficacy, and intellectual property. Structural isomers—molecules sharing the same molecular formula but differing in the connectivity of their atoms—can exhibit vastly different pharmacological, toxicological, and pharmacokinetic profiles.[1] The seemingly minor relocation of a functional group can fundamentally alter a molecule's interaction with its biological target.

This guide focuses on the analytical strategies required to unambiguously differentiate 4-(1-Methylcyclopropyl)pyrimidin-2-amine, a molecule of interest in medicinal chemistry, from its closely related structural isomers. The challenge lies in the subtle structural variations that can elude routine analytical methods. We will explore a multi-modal approach, leveraging the strengths of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and chromatographic separation to provide a robust, self-validating system for structural elucidation. The causality behind each experimental choice will be explained, reflecting a field-proven methodology designed for researchers, scientists, and drug development professionals.

Chapter 1: Mapping the Isomeric Landscape

The target molecule, 4-(1-Methylcyclopropyl)pyrimidin-2-amine, has the molecular formula C₈H₁₁N₃. The primary analytical challenge arises from several potential positional isomers. For the purpose of this guide, we will focus on three key isomeric types that present distinct yet challenging differentiation scenarios.

  • Target Molecule: 4-(1-Methylcyclopropyl)pyrimidin-2-amine

  • Isomer A (Positional Isomer): 2-(1-Methylcyclopropyl)pyrimidin-4-amine

  • Isomer B (Positional Isomer): 5-(1-Methylcyclopropyl)pyrimidin-2-amine

  • Isomer C (Rearranged Isomer): 4-Cyclopropyl-6-methylpyrimidin-2-amine

The structural differences, while seemingly small, are significant. Isomers A and B involve the swapping of substituents on the pyrimidine ring, while Isomer C involves a rearrangement of the methyl group from the cyclopropyl moiety to the pyrimidine ring.

G cluster_isomers Key Structural Isomers of C₈H₁₁N₃ cluster_types Isomerization Type Target 4-(1-Methylcyclopropyl)pyrimidin-2-amine Positional_Ring Ring Position Target->Positional_Ring vs. A, B Rearrangement Substituent Rearrangement Target->Rearrangement vs. C Isomer_A 2-(1-Methylcyclopropyl)pyrimidin-4-amine Isomer_B 5-(1-Methylcyclopropyl)pyrimidin-2-amine Isomer_C 4-Cyclopropyl-6-methylpyrimidin-2-amine

Caption: Logical relationships between the target molecule and its key isomers.

Chapter 2: The Spectroscopic Keystone: Nuclear Magnetic Resonance (NMR)

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a molecule, making it indispensable for isomer differentiation.[2] Differences in the electronic environment of each nucleus result in unique chemical shifts and coupling patterns, providing a distinct fingerprint for each isomer.

Expertise in Action: ¹H NMR Analysis

The proton NMR spectrum provides the initial, and often most telling, evidence. The key diagnostic region is the aromatic portion of the spectrum, corresponding to the protons on the pyrimidine ring.

  • Target Molecule (4-substituted): The protons at the 5- and 6-positions will appear as an AX system (two doublets), with a typical coupling constant (³JHH) of ~5-6 Hz.

  • Isomer A (2-substituted): The protons at the 5- and 6-positions will also be an AX system, but the chemical shifts will be different due to the change in the adjacent substituent. The proton at the 4-position will be a singlet.

  • Isomer B (5-substituted): The protons at the 2-, 4-, and 6-positions will present a more complex pattern. The proton at C2 will be a singlet, while the C4 and C6 protons will appear as a singlet or two distinct singlets depending on the symmetry.

  • Isomer C (4,6-disubstituted): With substituents at both the 4- and 6-positions, the remaining proton at the 5-position will appear as a singlet. This provides a clear distinction from the target molecule.

The cyclopropyl protons typically appear in the highly shielded region of the spectrum (0.5-1.5 ppm), and their patterns can also offer clues, though the pyrimidine region is more directly diagnostic of positional isomerism.[3][4]

Deep Dive: 2D NMR for Unambiguous Confirmation

While ¹H NMR provides strong evidence, 2D NMR experiments like Heteronuclear Multiple Bond Correlation (HMBC) are required for absolute, self-validating proof of structure. HMBC reveals long-range (2-3 bond) correlations between protons and carbons.

The Causality: By observing a correlation from a specific proton to a specific carbon, we can definitively map the molecule's framework. For our target molecule, the most crucial correlation is between the protons of the cyclopropyl ring and the carbon at the C4 position of the pyrimidine ring.

G cluster_hmbc HMBC Workflow for Target Molecule Protons Cyclopropyl Protons (¹H Signal) Pulse HMBC Pulse Sequence Protons->Pulse Correlation Cross-Peak Observed Pulse->Correlation 3JCH coupling Carbon Pyrimidine C4 (¹³C Signal) Carbon->Pulse Conclusion Structure Confirmed: Cyclopropyl is at C4 Correlation->Conclusion

Caption: HMBC experiment confirming the C4-cyclopropyl bond.

For Isomer A, the cyclopropyl protons would show an HMBC correlation to C2 of the pyrimidine ring. For Isomer B, they would correlate to C5. This single experiment provides an irrefutable link between the substituent and its position on the ring.

Predicted Key NMR Features Target Molecule Isomer A Isomer C
¹H Pyrimidine Protons Two doublets (~8.3, 6.7 ppm)One singlet, two doubletsOne singlet (~6.5 ppm)
¹³C Pyrimidine Signals ~5 unique signals~5 unique signals~4-5 unique signals
Key HMBC Correlation Cyclopropyl-H to Pyrimidine-C4Cyclopropyl-H to Pyrimidine-C2Pyrimidine-CH₃ to C6 & C5

Chapter 3: Unraveling Fragmentation Patterns: Mass Spectrometry (MS)

Mass spectrometry provides complementary information, confirming molecular weight and offering structural clues through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

The first step is always HRMS to confirm the elemental composition. All isomers (C₈H₁₁N₃) will have the same monoisotopic mass of 149.0953. This confirms that the analyzed compounds are indeed isomers but does not differentiate them.

Tandem Mass Spectrometry (MS/MS)

By selecting the parent ion (m/z 150.1 for [M+H]⁺) and subjecting it to collision-induced dissociation (CID), we can generate unique fragmentation patterns for each isomer. The stability of the pyrimidine ring and the attached groups dictates the fragmentation pathways.[5][6][7]

Expert Interpretation:

  • Target Molecule & Isomer A: Both are likely to show a primary loss of a methyl radical (•CH₃) from the cyclopropyl group, leading to a fragment at m/z 134. However, the subsequent fragmentation of the pyrimidine ring may differ. The position of the bulky cyclopropyl group influences the ring-opening pathways.[8]

  • Isomer C (4-Cyclopropyl-6-methylpyrimidin-2-amine): This isomer is expected to show a more facile loss of molecules like acetonitrile (CH₃CN) via retro-Diels-Alder (rDA) type fragmentation, a characteristic pathway for substituted pyrimidines.[5][9] This would result in a different set of daughter ions compared to the target, providing a clear diagnostic marker. The presence of the methyl group directly on the ring offers a different fragmentation initiation site.

Predicted Key MS/MS Fragments ([M+H]⁺) Target Molecule Isomer C Rationale
Parent Ion (m/z) 150.1150.1Protonated molecule
Primary Loss (m/z) 134.1 (-CH₃)Likely differentLoss of methyl from cyclopropyl vs. ring
Characteristic Fragments Fragments from cyclopropyl ring cleavageFragments from rDA cleavageDifferent substituent locations alter fragmentation pathways

Chapter 4: The Power of Separation: Chromatographic Techniques

While spectroscopy identifies the isomers, chromatography is essential for separating them from a mixture, which is crucial for both analysis and purification.[10][11] The choice between Gas and Liquid Chromatography depends on the analyte's volatility and thermal stability.

High-Performance Liquid Chromatography (HPLC)

HPLC is the premier technique for separating non-volatile or thermally sensitive compounds like these pyrimidine derivatives.[12] Reversed-phase HPLC, which separates compounds based on polarity, is the method of choice.

The Causality: The isomers, despite having the same atoms, will have different dipole moments and polar surface areas due to the varied placement of the polar amine group and the non-polar alkyl substituents. This results in differential interaction with the non-polar stationary phase (e.g., C18), leading to different retention times. Isomer B, with the substituent at the 5-position, might exhibit significantly different polarity and thus retention compared to the 2- and 4-substituted isomers.

Gas Chromatography (GC)

GC separates compounds based on their volatility and interaction with a stationary phase. Amines can be challenging for GC due to their basicity, which can cause peak tailing on standard silica columns.[13][14]

Expert Tip: To achieve good peak shape and resolution, a deactivated column specifically designed for amines should be used, or the analytes can be derivatized to make them less polar and more volatile. The boiling points of the isomers will differ slightly, allowing for separation. For instance, the symmetry of Isomer C might lead to a slightly different boiling point and retention time compared to the target molecule.

Chapter 5: Integrated Analytical Workflow & Experimental Protocols

G start Sample Mixture of C₈H₁₁N₃ Isomers lcms LC-MS Analysis start->lcms separate HPLC Separation: Obtain pure fractions lcms->separate Different Retention Times confirm HRMS Confirmation: Verify m/z 149.0953 lcms->confirm fragment MS/MS Analysis: Compare Fragmentation lcms->fragment nmr NMR Analysis of Fractions separate->nmr final Unambiguous Isomer Identification confirm->final fragment->final h1 ¹H & ¹³C NMR: Initial Structure Hypothesis nmr->h1 hmbc 2D NMR (HMBC, HSQC): Confirm Connectivity h1->hmbc Validate Hypothesis hmbc->final

Caption: Integrated workflow for isomer separation and identification.

Protocol 1: HPLC-MS Method for Isomer Separation and Detection
  • Objective: To separate the structural isomers and obtain mass spectral data.

  • Instrumentation: HPLC system coupled with a Q-TOF or Orbitrap mass spectrometer.

  • Methodology:

    • Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start with 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C.

    • MS Ionization: Electrospray Ionization (ESI), Positive Mode.

    • MS Analysis:

      • Full Scan (MS1): Scan range m/z 100-500 to detect the parent ion [M+H]⁺ at m/z 150.1.

      • Tandem MS (MS/MS): Data-dependent acquisition (DDA) to trigger fragmentation of the ion at m/z 150.1. Use a normalized collision energy of 20-40 eV.

  • Trustworthiness Check: The method is self-validating as the retention time provides one piece of identifying information, while the HRMS and MS/MS data provide orthogonal confirmation.

Protocol 2: NMR Structural Elucidation
  • Objective: To obtain detailed structural information to unambiguously identify each isolated isomer.

  • Sample Prep: Dissolve ~5-10 mg of each isolated fraction from HPLC in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Instrumentation: 400 MHz (or higher) NMR spectrometer.

  • Experiments to Run:

    • ¹H NMR: Standard proton spectrum to observe chemical shifts, integrations, and coupling constants.

    • ¹³C NMR: Standard carbon spectrum (proton-decoupled) to count the number of unique carbon environments.

    • COSY (Correlation Spectroscopy): To identify proton-proton (J-coupled) spin systems, particularly within the pyrimidine and cyclopropyl moieties.[15]

    • HSQC (Heteronuclear Single Quantum Coherence): To identify which protons are directly attached to which carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify 2- and 3-bond correlations between protons and carbons, which is the ultimate tool for establishing the connectivity of the isomeric skeleton.[16]

  • Trustworthiness Check: The combination of 1D and 2D NMR experiments provides a complete and internally consistent picture of the molecular structure. An HMBC correlation that confirms a predicted bond validates the entire structural hypothesis derived from the other data.

Conclusion

The differentiation of 4-(1-Methylcyclopropyl)pyrimidin-2-amine from its structural isomers is a challenge that demands a rigorous, multi-technique approach. A superficial analysis is insufficient when subtle structural changes can have profound biological consequences. By integrating the separation power of HPLC with the detailed structural insights from high-resolution MS/MS and a full suite of 2D NMR experiments, researchers can achieve unambiguous and defensible characterization. This guide provides not just the protocols, but the scientific rationale behind them, empowering scientists to confidently navigate the complexities of isomer analysis in modern drug development.

References

  • Mass spectral fragmentation modes of pyrimidine derivatives. (n.d.). Rasayan Journal of Chemistry. Retrieved February 23, 2026, from [Link]

  • Salem, M. A. I., Ali, T. E., Marzouk, M. I., Salem, M. S., & Al-Shibani, G. A. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry, 4(4), 92-99. Retrieved February 23, 2026, from [Link]

  • Ferreira, C., et al. (2009). Gas-phase fragmentation of protonated C60-pyrimidine derivatives. Journal of Mass Spectrometry, 44(9), 1356-64. Retrieved February 23, 2026, from [Link]

  • Shabir, G. A. (2020). HPLC Method Development and Validation for Pharmaceutical Analysis. Technology Networks. Retrieved February 23, 2026, from [Link]

  • Yuan, B. (2022). Separation of Isomer and High-Performance Liquid Chromatography Uses in Drug Studies. Journal of Pharmaceutical Sciences & Emerging Drugs. Retrieved February 23, 2026, from [Link]

  • Salem, M. A. I., et al. (2014). Mass spectral fragmentation modes of some new pyrimidinethiones, thiazolo[3,2-a]pyrimidines and bis-pyrimidines. ResearchGate. Retrieved February 23, 2026, from [Link]

  • Waters. (n.d.). Exact Mass GC-MS Analysis of Amine Monomers Used in Combinatorial Library Production. Retrieved February 23, 2026, from [Link]

  • Wang, P., & Welch, C. J. (n.d.). Chiral Drug Separation. In Encyclopedia of Pharmaceutical Science and Technology. Retrieved February 23, 2026, from [Link]

  • A BRIEF REVIEW ON CHIRAL SEPARATION OF DRUGS. (2024). ResearchGate. Retrieved February 23, 2026, from [Link]

  • Sygnature Discovery. (n.d.). The Dark Art of Chemistry - Chiral Chromatography. Retrieved February 23, 2026, from [Link]

  • Creative Biostructure. (n.d.). How NMR Helps Identify Isomers in Organic Chemistry? Retrieved February 23, 2026, from [Link]

  • ¹H NMR and ¹³C NMR Spectra of the Condensed Pyrimidines 1-10. (n.d.). ResearchGate. Retrieved February 23, 2026, from [Link]

  • Auerbach, M. (2025). Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. American Pharmaceutical Review. Retrieved February 23, 2026, from [Link]

  • ¹H and ¹³C NMR chemical shifts of 5a. (n.d.). ResearchGate. Retrieved February 23, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Cyclopropylamine. PubChem Compound Database. Retrieved February 23, 2026, from [Link]

  • BioPharma Services. (2024). Bioanalytical Method Development: Isomers. Retrieved February 23, 2026, from [Link]

  • Wang, Y., Vivekananda, S., & Zhang, K. (2002). ESI-MS/MS for the differentiation of diastereomeric pyrimidine glycols in mononucleosides. Analytical Chemistry, 74(17), 4505-12. Retrieved February 23, 2026, from [Link]

  • Development of HPLC method for isomeric impurities of key starting material of novel oral anticoagulant drug; Edoxaban Tosylate Monohydrate. (2024). Applied Chemical Engineering. Retrieved February 23, 2026, from [Link]

  • Al-Suwaidan, I. A., et al. (2022). Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. Molecules, 27(15), 5036. Retrieved February 23, 2026, from [Link]

  • Bulletin 737F Amines Analysis by Packed Column GC. (n.d.). LabRulez GCMS. Retrieved February 23, 2026, from [Link]

  • A process of method development: A chromatographic approach. (n.d.). Journal of Chemical and Pharmaceutical Research. Retrieved February 23, 2026, from [Link]

  • HPLC METHOD DEVELOPMENT - A REVIEW. (2015). Suresh Gyan Vihar University. Retrieved February 23, 2026, from [Link]

  • Agilent. (n.d.). Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms. Retrieved February 23, 2026, from [Link]

  • A new method of simultaneous determination of atmospheric amines in gaseous and particulate phases by gas chromatography-mass spectrometry. (2022). Journal of Environmental Sciences. Retrieved February 23, 2026, from [Link]

  • 1H-NMR of Cyclopropylamine HCl salt. (2023). Reddit. Retrieved February 23, 2026, from [Link]

  • National Institute of Justice. (2010). GC-IRD methods for the identification of some tertiary amines related to MDMA. Retrieved February 23, 2026, from [Link]

  • Hutton, H. M., & Schaefer, T. (1963). THE PROTON MAGNETIC RESONANCE SPECTRUM OF CYCLOPROPYLAMINE, THE A2A2′X CASE WITH STRONG CROSS-COUPLING. Canadian Journal of Chemistry, 41(11), 2774-2780. Retrieved February 23, 2026, from [Link]

  • Fink, R. M., et al. (1956). Chromatography of Pyrimidine Reduction Products. Analytical Chemistry, 28(1), 4-7. Retrieved February 23, 2026, from [Link]

  • OCPro. (2020). 2D NMR- Worked Example 1 (COSY). YouTube. Retrieved February 23, 2026, from [Link]

  • Wiberg, K. B., Barth, D. E., & Schertler, P. H. (1963). Nuclear magnetic resonance spectra of cyclopropyl derivatives. The Journal of Organic Chemistry, 28(4), 1100-1103. Retrieved February 23, 2026, from [Link]

  • 2D NMR FOR THE CHEMIST. (n.d.). University of Missouri-St. Louis. Retrieved February 23, 2026, from [Link]

  • Jefferey, T. A. (n.d.). Organic Structure Determination Using 2-D NMR Spectroscopy: a Problem-based Approach. University of California, Davis. Retrieved February 23, 2026, from [Link]

  • Metal-free cascade synthesis of unsymmetrical 2-aminopyrimidines from imidazolate enaminones. (2021). Semantic Scholar. Retrieved February 23, 2026, from [Link]

  • Interpreting 2-D NMR Spectra. (2023). Chemistry LibreTexts. Retrieved February 23, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Cyclopropyl-6-methyl-2-pyrimidinamine. PubChem Compound Database. Retrieved February 23, 2026, from [Link]

  • Discovery of novel dihydro-pyrimidine hybrids: insight into the design, synthesis, biological evaluation and absorption, distribution, metabolism and excretion studies. (n.d.). Future Medicinal Chemistry. Retrieved February 23, 2026, from [Link]

  • PubChemLite. (n.d.). 4-cyclopropylpyrimidin-2-amine (C7H9N3). Retrieved February 23, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-[4-[(1-Methylcyclopropyl)amino]-2-[(1-methylpyrazol-4-yl)amino]pyrido[3,2-d]pyrimidin-6-yl]ethanenitrile. PubChem Compound Database. Retrieved February 23, 2026, from [Link]

  • LookChem. (n.d.). 4-methyl-2-pyrimidinamine. Retrieved February 23, 2026, from [Link]

  • MDPI. (n.d.). Crystal Structures and Spectroscopic Characterization of Four Synthetic Cathinones. Retrieved February 23, 2026, from [Link]

  • PubChemLite. (n.d.). 2-(1-methylcyclopropyl)pyrimidin-4-amine (C8H11N3). Retrieved February 23, 2026, from [Link]

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.
© Copyright 2026 BenchChem. All Rights Reserved.